Ethambutol-d10
Description
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Properties
Molecular Formula |
C10H24N2O2 |
|---|---|
Molecular Weight |
214.37 g/mol |
IUPAC Name |
(2S)-1,1,2-trideuterio-2-[[1,1,2,2-tetradeuterio-2-[[(2S)-1,1,2-trideuterio-1-hydroxybutan-2-yl]amino]ethyl]amino]butan-1-ol |
InChI |
InChI=1S/C10H24N2O2/c1-3-9(7-13)11-5-6-12-10(4-2)8-14/h9-14H,3-8H2,1-2H3/t9-,10-/m0/s1/i5D2,6D2,7D2,8D2,9D,10D |
InChI Key |
AEUTYOVWOVBAKS-BCDJFYPWSA-N |
Isomeric SMILES |
[2H][C@](CC)(C([2H])([2H])O)NC([2H])([2H])C([2H])([2H])N[C@@]([2H])(CC)C([2H])([2H])O |
Canonical SMILES |
CCC(CO)NCCNC(CC)CO |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Purification of Ethambutol-d10
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Ethambutol-d10 (d₁₀-EMB), a deuterated isotopologue of the antitubercular drug Ethambutol. This compound is a critical tool in pharmacokinetic and metabolic studies, often used as an internal standard for quantitative analysis by mass spectrometry.[1] While specific, proprietary synthesis methods for this compound are not publicly detailed, this guide outlines a representative, chemically sound pathway based on established syntheses of Ethambutol and general methods for isotopic labeling.
Overview of this compound
This compound is the deuterium-labeled version of Ethambutol, a bacteriostatic agent that inhibits arabinosyl transferases, thereby disrupting the formation of the mycobacterial cell wall.[2] The introduction of deuterium atoms creates a heavier molecule, allowing for its differentiation from the non-labeled drug in analytical assays without altering its fundamental chemical properties.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₄D₁₀N₂O₂ |
| Molecular Weight | 214.37 g/mol [2] |
| Purity (Typical) | ≥99.0%[2] |
| Appearance | White to off-white solid |
| Primary Use | Internal standard in quantitative analysis (NMR, GC-MS, LC-MS)[1] |
Proposed Synthesis of this compound
The synthesis of this compound can be logically divided into two main stages: the preparation of the deuterated precursor, (S)-2-amino-1-butanol-d5, and its subsequent condensation with 1,2-dichloroethane to form the final product.
Stage 1: Representative Synthesis of (S)-2-amino-1-butanol-d5 (Deuterated Precursor)
A plausible route to the deuterated precursor involves the deuteration of L-2-aminobutyric acid followed by reduction.
Experimental Protocol:
-
Deuteration of L-2-Aminobutyric Acid:
-
L-2-aminobutyric acid is subjected to a hydrogen-deuterium exchange reaction. This can be achieved under acidic or basic conditions in deuterium oxide (D₂O) at elevated temperatures, often with a catalyst. For example, refluxing L-2-aminobutyric acid in D₂O with a suitable acid or base catalyst can lead to the exchange of the five non-hydroxyl protons on the butyl group for deuterium atoms.[3][4]
-
The reaction progress is monitored by ¹H NMR to confirm the disappearance of the proton signals of the butyl group and by mass spectrometry to verify the incorporation of five deuterium atoms.
-
Upon completion, the D₂O is removed under reduced pressure, and the resulting deuterated L-2-aminobutyric acid (L-2-aminobutyric acid-d5) is dried thoroughly.
-
-
Reduction of L-2-Aminobutyric acid-d5:
-
The deuterated amino acid is then reduced to the corresponding amino alcohol. A common method is the use of a reducing agent such as lithium aluminum hydride (LiAlH₄) or a milder alternative like sodium borohydride in the presence of a suitable activating agent, in an anhydrous ether solvent like tetrahydrofuran (THF).[5]
-
The L-2-aminobutyric acid-d5 is slowly added to a suspension of the reducing agent in THF under an inert atmosphere (e.g., argon or nitrogen) and the mixture is refluxed.
-
After the reaction is complete, it is carefully quenched with water and an aqueous base solution.
-
The resulting (S)-2-amino-1-butanol-d5 is extracted with an organic solvent, dried, and purified by distillation or column chromatography.
-
Stage 2: Synthesis of this compound
The final step involves the N-alkylation of two molecules of the deuterated precursor with 1,2-dichloroethane. This method is adapted from established protocols for the synthesis of non-deuterated Ethambutol.
Experimental Protocol:
-
Condensation Reaction:
-
An excess of (S)-2-amino-1-butanol-d5 is reacted with 1,2-dichloroethane. The amino alcohol acts as both the reactant and an acid scavenger for the HCl produced during the reaction.[6]
-
The reaction is typically carried out at an elevated temperature, for instance, between 70-80°C, in a low-boiling point organic solvent or neat.[7]
-
The reaction mixture is stirred for several hours until completion, which can be monitored by techniques such as TLC or GC-MS.
-
-
Work-up and Isolation:
-
After the reaction, the excess (S)-2-amino-1-butanol-d5 is removed by vacuum distillation.
-
The remaining crude this compound is then taken up in a suitable solvent for purification.
-
Table 2: Representative Yields for Non-Deuterated Ethambutol Synthesis
| Reaction Stage | Reported Yield | Reference |
| Synthesis of (R,S)-2-Aminobutanol | 50.7% | [1] |
| Resolution of (R,S)-2-Aminobutanol | >85.0% | [1] |
| Synthesis of Ethambutol from (S)-2-Aminobutanol | 81.3% | [1] |
| Synthesis of Ethambutol Hydrochloride | 80.16% | [2] |
Note: These yields are for the non-deuterated synthesis and serve as a benchmark. Yields for the deuterated synthesis may vary.
Purification of this compound
Purification is critical to achieve the high isotopic and chemical purity required for its use as an internal standard. The most common method for purifying Ethambutol is through the crystallization of its dihydrochloride salt.
Experimental Protocol:
-
Salt Formation:
-
The crude this compound is dissolved in an alcohol, such as absolute ethanol.
-
The solution is cooled, and a solution of hydrochloric acid in ethanol is added dropwise with stirring to adjust the pH to approximately 3-4.[2]
-
-
Crystallization:
-
The temperature of the solution is carefully controlled and slowly lowered to induce crystallization. A typical temperature range for crystallization is 0°C to 30°C.[7]
-
The mixture is allowed to stand at a low temperature (e.g., 4-8°C) for several hours to maximize the yield of the crystalline product.[8]
-
-
Isolation and Drying:
-
The precipitated this compound dihydrochloride is collected by filtration.
-
The filter cake is washed with cold ethanol to remove any remaining impurities.
-
The purified product is then dried under vacuum to remove residual solvent.
-
Visualizing the Process
Synthesis Pathway
Caption: Proposed synthesis pathway for this compound.
Purification and Analysis Workflow
Caption: Purification and analysis workflow for this compound.
Conclusion
This guide presents a detailed, albeit representative, technical overview of the synthesis and purification of this compound. By leveraging established chemical principles for the synthesis of the parent compound and general deuteration techniques, a robust and logical pathway is proposed. The successful execution of this synthesis and purification workflow is essential for producing high-purity this compound, a vital tool for advancing research in the pharmacokinetics and metabolism of this important antitubercular agent. Researchers and drug development professionals can use this guide as a foundational resource for the laboratory-scale production of this compound.
References
- 1. Ethambutol hydrochloride synthesis method - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN108218724B - Method for synthesizing ethambutol hydrochloride - Google Patents [patents.google.com]
- 3. Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Site-Selective Deuteration of Amino Acids through Dual-Protein Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (R)-(-)-2-Amino-1-butanol synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. CN103772214A - Methods for preparing ethambutol and ethambutol hydrochloride - Google Patents [patents.google.com]
- 8. CN103435501A - Salt formation crystallization method of ethambutol hydrochloride - Google Patents [patents.google.com]
The Gold Standard in Bioanalysis: A Technical Guide to Ethambutol-d10 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of Ethambutol-d10 as an internal standard in the quantitative analysis of the antitubercular drug ethambutol. We will delve into the mechanism of action of ethambutol, the principles of using stable isotope-labeled internal standards, and provide detailed experimental methodologies for accurate and precise bioanalysis.
Ethambutol: Mechanism of Action Against Tuberculosis
Ethambutol is a bacteriostatic agent that is a cornerstone in the treatment of tuberculosis.[1][2][3] Its primary mechanism of action involves the inhibition of arabinosyl transferases, enzymes essential for the synthesis of arabinogalactan.[1][2][3] Arabinogalactan is a critical component of the mycobacterial cell wall, and its disruption leads to increased cell wall permeability and ultimately inhibits bacterial growth.[2][3]
The Indispensable Role of Deuterated Internal Standards in Mass Spectrometry
In quantitative bioanalysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), achieving accuracy and precision is paramount. Stable isotope-labeled internal standards (SIL-IS), such as this compound, are considered the "gold standard" for this purpose.
An ideal internal standard should mimic the analyte of interest throughout the entire analytical process, including sample preparation, chromatography, and ionization. This compound is chemically identical to ethambutol, with the only difference being the replacement of ten hydrogen atoms with deuterium. This mass difference allows the mass spectrometer to differentiate between the analyte and the internal standard, while their near-identical physicochemical properties ensure they behave similarly during the analysis. This co-elution and similar behavior effectively compensate for variations in sample extraction, matrix effects, and instrument response, leading to highly reliable and reproducible quantitative results.
Experimental Protocol: Quantification of Ethambutol in Human Plasma using this compound
The following is a representative LC-MS/MS method for the quantification of ethambutol in human plasma using this compound as an internal standard. This protocol is based on established methods for ethambutol and its deuterated analogs.
Sample Preparation: Protein Precipitation
-
To a 100 µL aliquot of human plasma in a microcentrifuge tube, add 50 µL of the internal standard working solution (this compound in methanol).
-
Vortex the sample for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.[4]
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge the sample at 10,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography Conditions
| Parameter | Value |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 5 mM Ammonium Acetate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Isocratic or a shallow gradient may be optimized |
Mass Spectrometry Conditions
| Parameter | Value |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See Table 2 |
| Collision Energy | To be optimized for each transition |
| Dwell Time | 100 ms |
Data Presentation
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| Ethambutol | C₁₀H₂₄N₂O₂ | 204.31 |
| This compound | C₁₀H₁₄D₁₀N₂O₂ | 214.40 |
Table 2: Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Ethambutol | 205.2 | 116.1 |
| This compound | 215.2 | 126.1 |
Note: The MRM transitions for this compound are predicted based on the mass shift and may require experimental optimization.
Table 3: Bioanalytical Method Validation Parameters (Representative)
| Parameter | Ethambutol |
| Linearity Range | 0.2 - 10 µg/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Accuracy | 85 - 115% |
| Precision (%CV) | < 15% |
| Recovery | > 85% |
| Matrix Effect | Minimal |
These are typical acceptance criteria for bioanalytical method validation based on FDA and EMA guidelines.
Visualizing the Workflow and Principles
The following diagrams illustrate the experimental workflow and the logical relationship of an internal standard in bioanalysis.
Caption: Bioanalytical workflow for ethambutol quantification.
References
- 1. LC-QToF-MS method for quantification of ethambutol, isoniazid, pyrazinamide and rifampicin in human plasma and its application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. omicsonline.org [omicsonline.org]
- 3. Method Development and Validation of Ethambutol in Human Plasma by Using LCMS/MS | Semantic Scholar [semanticscholar.org]
- 4. sigmaaldrich.cn [sigmaaldrich.cn]
Ethambutol-d10: A Comprehensive Technical Guide to its Physical and Chemical Characteristics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethambutol is a cornerstone antibiotic in the treatment of tuberculosis, acting as a bacteriostatic agent against actively growing mycobacteria.[1][2][3] Its mechanism of action involves the inhibition of arabinosyl transferases, essential enzymes for the synthesis of the mycobacterial cell wall.[1][2][3][4] This disruption of arabinogalactan synthesis leads to increased cell wall permeability and ultimately inhibits bacterial growth.[1][2] Ethambutol-d10, a deuterated analog of ethambutol, serves as a valuable tool in pharmacokinetic and metabolic studies, offering a stable isotopic label for tracing and quantification.[1][5] Deuteration can potentially influence the metabolic profile of drugs, making a thorough understanding of the physical and chemical characteristics of this compound crucial for its application in research and development.[1][5]
This technical guide provides an in-depth overview of the known physical and chemical properties of this compound, alongside detailed experimental protocols for their determination.
Physical and Chemical Characteristics
Table 1: Physical Properties of Ethambutol and Ethambutol Dihydrochloride
| Property | Ethambutol | Ethambutol Dihydrochloride | This compound |
| Molecular Formula | C₁₀H₂₄N₂O₂ | C₁₀H₂₄N₂O₂·2HCl | C₁₀H₁₄D₁₀N₂O₂ |
| Molecular Weight | 204.31 g/mol [6][7][8] | 277.23 g/mol [8][9] | 214.37 g/mol [5] |
| Melting Point | 87.5-88.8 °C[7] | 198.5-200.3 °C[7][8] | Not available |
| Solubility | Sparingly soluble in water; Soluble in chloroform and methylene chloride[8] | Very soluble in water; Sparingly soluble in ethanol[7][8][9] | Not available |
| Appearance | White crystalline powder[6] | White crystalline powder[7][9] | Not available |
Table 2: Chemical Properties of Ethambutol
| Property | Value |
| pKa₁ | 6.3 - 6.6 |
| pKa₂ | 9.5 |
| LogP | -0.1 to 0.4 |
| Chemical Stability | Stable in light and heat but is hygroscopic. An aqueous solution of 0.5% ethambutol is reported to be stable for one year at 3-7°C. |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of this compound are provided below. These are generalized protocols that can be adapted for the specific compound.
Determination of Melting Point
The capillary melting point method is a standard technique to determine the melting point of a crystalline solid.
-
Apparatus: Melting point apparatus, capillary tubes, thermometer.
-
Procedure:
-
A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a slow, controlled rate (1-2 °C per minute) near the expected melting point.
-
The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded as the melting range.
-
Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound.
-
Apparatus: Sealed flasks, constant temperature shaker bath, analytical balance, filtration device (e.g., syringe filters), and a suitable analytical instrument for quantification (e.g., HPLC-UV).
-
Procedure:
-
An excess amount of this compound is added to a known volume of water in a sealed flask.
-
The flask is agitated in a constant temperature shaker bath (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.
-
The suspension is allowed to settle, and a sample of the supernatant is carefully withdrawn and filtered to remove any undissolved solid.
-
The concentration of this compound in the filtrate is determined using a validated analytical method, such as HPLC-UV. A standard curve of known concentrations is used for accurate quantification.
-
Determination of pKa (Potentiometric Titration)
Potentiometric titration is a precise method for determining the acid dissociation constants (pKa) of a substance.
-
Apparatus: Potentiometer with a pH electrode, burette, beaker, magnetic stirrer.
-
Procedure:
-
A known concentration of this compound is dissolved in a suitable solvent (e.g., water or a water-cosolvent mixture).
-
The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
The pH of the solution is measured after each addition of the titrant.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa values are determined from the inflection points of the titration curve. The pH at the half-equivalence point corresponds to the pKa.
-
Determination of Partition Coefficient (LogP)
The partition coefficient (LogP) between n-octanol and water is a measure of a compound's lipophilicity.
-
Apparatus: Separatory funnels, mechanical shaker, centrifuge, and a suitable analytical instrument for quantification (e.g., HPLC-UV).
-
Procedure:
-
n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.
-
A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble).
-
Equal volumes of the n-octanol and water phases are added to a separatory funnel containing the dissolved compound.
-
The funnel is shaken for a set period to allow for partitioning between the two phases, and then centrifuged to ensure complete phase separation.
-
The concentration of this compound in each phase is determined using a validated analytical method.
-
The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
Visualizations
Mechanism of Action of Ethambutol
The following diagram illustrates the key steps in the mechanism of action of Ethambutol.
Caption: Diagram illustrating the inhibitory effect of Ethambutol on the mycobacterial cell wall synthesis pathway.
Experimental Workflow for Physicochemical Characterization
The logical flow for determining the key physical and chemical properties of this compound is outlined below.
Caption: A flowchart depicting the experimental process for characterizing the physicochemical properties of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Determination of ethambutol hydrochloride in the combination tablets by precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. biocompare.com [biocompare.com]
- 6. ijnrd.org [ijnrd.org]
- 7. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development and validation of simple and sensitive HPLC-UV method for ethambutol hydrochloride detection following transdermal application - Analytical Methods (RSC Publishing) DOI:10.1039/D1AY01414E [pubs.rsc.org]
Isotopic Labeling and Stability of Ethambutol-d10: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic labeling of Ethambutol with a specific focus on Ethambutol-d10. It details the stability of the parent compound, which serves as a surrogate for the expected stability of its deuterated analogue, and outlines relevant experimental protocols. This document is intended to be a valuable resource for professionals in drug development and research who utilize isotopically labeled compounds in their studies.
Introduction to Ethambutol and Isotopic Labeling
Ethambutol is a bacteriostatic antimycobacterial agent primarily used in the treatment of tuberculosis.[1] It functions by inhibiting the enzyme arabinosyl transferase, which is crucial for the synthesis of the mycobacterial cell wall.[1] The biologically active stereoisomer is the (S,S)-(+)-Ethambutol.
Isotopically labeled compounds, such as this compound, are essential tools in drug discovery and development. They are widely used as internal standards in quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), to ensure accuracy and precision.[1] The introduction of stable isotopes like deuterium (²H or D) minimally alters the physicochemical properties of the molecule while providing a distinct mass signature. The stability of the isotopic label is a critical parameter, as any loss or exchange of isotopes can compromise the integrity of analytical data.
Synthesis of this compound
A plausible synthetic approach would be the reaction of (S)-2-amino-1-butanol-d5 with 1,2-dichloroethane-d4, or a similar strategy employing deuterated starting materials. The purification and characterization of the final product would be crucial to confirm its chemical identity and isotopic enrichment.
Isotopic Stability of this compound
Quantitative data on the isotopic stability of this compound, specifically regarding the potential for deuterium-hydrogen exchange, is not extensively documented in publicly available literature. However, the stability of an isotopic label is influenced by the chemical environment of the deuterium atoms. In this compound, the deuterium atoms are bonded to carbon atoms and are generally considered stable under physiological and typical analytical conditions. The potential for back-exchange (loss of deuterium) is minimal for C-D bonds compared to O-D or N-D bonds, especially under non-extreme pH and temperature conditions.
The use of this compound as a commercially available internal standard for pharmacokinetic and bioequivalence studies strongly implies a high degree of isotopic stability under the conditions of sample collection, processing, and analysis.
Stability of Ethambutol
The chemical stability of the parent drug, Ethambutol, provides a strong indication of the expected stability of this compound, as the deuteration is not expected to significantly alter its chemical reactivity.
Stability in Biological Matrices
Studies on the stability of Ethambutol in human plasma and urine have been conducted to ensure the reliability of pharmacokinetic data.
| Matrix | Storage Condition | Duration | Stability |
| Human Plasma | Room Temperature | 6 hours | Stable |
| Human Plasma | -20°C | At least 28 days | Stable |
| Human Plasma | Three freeze-thaw cycles | - | Stable |
| Human Urine | -20°C | At least 1 week | Stable |
Table 1: Stability of Ethambutol in Biological Matrices.
Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug. While specific forced degradation data for this compound is unavailable, studies on unlabeled Ethambutol reveal its degradation profile under various stress conditions.
| Stress Condition | Details | Outcome |
| Acid Hydrolysis | 0.1 M HCl at 80°C for 2 hours | Degradation observed |
| Base Hydrolysis | 0.1 M NaOH at 80°C for 2 hours | Degradation observed |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours | Degradation observed |
| Thermal Degradation | 105°C for 24 hours | Degradation observed |
| Photodegradation | UV light (254 nm) for 24 hours | Degradation observed |
Table 2: Summary of Forced Degradation Studies on Ethambutol.
These studies indicate that Ethambutol is susceptible to degradation under acidic, basic, oxidative, thermal, and photolytic stress. The degradation products would need to be chromatographically resolved from the parent drug and its deuterated internal standard in any stability-indicating analytical method.
Experimental Protocols
Detailed experimental protocols for the synthesis and stability testing of this compound are not publicly available. However, based on established methodologies for similar compounds, the following outlines the likely approaches.
General Analytical Method for Ethambutol Quantification
A validated LC-MS/MS method is the standard for the quantification of Ethambutol in biological matrices, often using this compound as an internal standard.
Experimental Workflow for Ethambutol Analysis in Plasma
Caption: Workflow for the quantification of Ethambutol in plasma using LC-MS/MS.
LC-MS/MS Conditions (Illustrative Example):
-
LC Column: C18 reverse-phase column
-
Mobile Phase: A gradient of acetonitrile and water with a modifier (e.g., formic acid or ammonium acetate)
-
Ionization: Electrospray Ionization (ESI) in positive mode
-
Mass Spectrometry: Triple quadrupole (QqQ) mass spectrometer
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for Ethambutol and this compound.
Protocol for Forced Degradation Studies
The following protocol outlines a general procedure for conducting forced degradation studies on Ethambutol, which would be applicable to this compound to assess both chemical and isotopic stability.
Forced Degradation Experimental Protocol
Caption: General workflow for conducting forced degradation studies.
For this compound, the LC-MS analysis would specifically monitor for any decrease in the deuterated signal and the appearance of partially deuterated or non-deuterated Ethambutol, which would indicate isotopic exchange.
Mechanism of Action of Ethambutol
Understanding the mechanism of action of Ethambutol provides context for its biological activity.
Ethambutol's Mechanism of Action
Caption: Simplified signaling pathway of Ethambutol's mechanism of action.
Conclusion
This compound is a critical tool for the accurate quantification of Ethambutol in biological samples. While specific quantitative data on its isotopic stability is limited in the public literature, its widespread use as an internal standard suggests high stability under typical analytical conditions. The chemical stability of the parent Ethambutol molecule has been well-characterized, providing a reliable proxy for the expected stability of its deuterated counterpart. The experimental protocols outlined in this guide for the analysis and forced degradation of Ethambutol can be readily adapted to evaluate the chemical and isotopic stability of this compound, ensuring the generation of robust and reliable data in research and drug development settings. Further studies are warranted to quantitatively assess the isotopic stability of this compound under various stress conditions to provide a more complete stability profile.
References
Ethambutol-d10: A Technical Guide to Solubility in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of Ethambutol-d10 in various organic solvents. This compound is the deuterated form of Ethambutol, an antimycobacterial agent used in the treatment of tuberculosis. The substitution of hydrogen with deuterium can influence the pharmacokinetic and metabolic profiles of the drug, making the understanding of its physicochemical properties, such as solubility, crucial for research and development.
This document summarizes available solubility data, outlines detailed experimental protocols for solubility determination, and provides a visual representation of a typical experimental workflow.
Core Data Presentation: Solubility of this compound
Quantitative solubility data for this compound is not extensively available in peer-reviewed literature. However, the solubility of its non-deuterated counterpart, Ethambutol, can serve as a close proxy, as the difference in solubility between deuterated and non-deuterated compounds is generally considered to be minimal. The following table summarizes the available quantitative and qualitative solubility data for Ethambutol, which can be used as an estimate for this compound.
| Solvent | Form | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Ethambutol | 100 mg/mL[1] | Ultrasonic assistance may be required. The hygroscopic nature of DMSO can impact solubility.[1] |
| Dimethyl Sulfoxide (DMSO) | Ethambutol Hydrochloride | Slightly soluble[2] | No quantitative data available. |
| Methanol | Ethambutol | Soluble[3] | No quantitative data available. |
| Methanol | Ethambutol Hydrochloride | Soluble[4] | No quantitative data available. |
| Ethanol | Ethambutol | Insoluble[3] | - |
| Ethanol (95%) | Ethambutol Hydrochloride | Soluble[4] | - |
| Acetonitrile | - | Data not available | - |
| Chloroform | Ethambutol | Soluble[3] | - |
| Chloroform | Ethambutol Hydrochloride | Very slightly soluble[2] | - |
| Water | Ethambutol | Sparingly soluble[3] | - |
| Water | Ethambutol Hydrochloride | Very soluble[2] | At least 1000 mg is soluble in 1 mL at room temperature.[5] |
| N,N-Dimethylformamide | Ethambutol | Soluble[3] | No quantitative data available. |
Experimental Protocols for Solubility Determination
The determination of solubility is a critical step in the characterization of a drug candidate. The two primary methods for assessing solubility are the thermodynamic (equilibrium) solubility assay and the kinetic solubility assay.
Thermodynamic Solubility Assay (Shake-Flask Method)
This method determines the equilibrium solubility of a compound, representing the maximum concentration that can be achieved in a solution at equilibrium.
Methodology:
-
Compound Dispensing: An excess amount of the solid this compound is added to a clear glass vial.
-
Solvent Addition: A precise volume of the desired organic solvent (e.g., DMSO, methanol, ethanol) is added to the vial.
-
Equilibration: The vial is sealed and agitated in a controlled environment, typically using a shaker or rotator, at a constant temperature (e.g., 25°C or 37°C) for an extended period (usually 24 to 72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, the suspension is allowed to stand to permit the undissolved solid to settle. The supernatant is then carefully separated from the solid material, typically by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: The concentration of this compound in the clear, saturated filtrate is determined using a suitable analytical technique, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).
-
HPLC Analysis: A calibration curve is generated using standard solutions of this compound of known concentrations. The filtrate is appropriately diluted and injected into the HPLC system. The concentration in the original filtrate is then calculated based on the peak area and the calibration curve.
-
Kinetic Solubility Assay
This high-throughput method measures the solubility of a compound from a concentrated stock solution (typically in DMSO) when diluted into an aqueous or organic medium. It reflects the solubility under non-equilibrium conditions and is often used for early-stage drug discovery screening.
Methodology:
-
Stock Solution Preparation: A concentrated stock solution of this compound is prepared in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: The DMSO stock solution is serially diluted in the desired organic solvent in a microtiter plate.
-
Incubation: The plate is incubated at a controlled temperature (e.g., room temperature) for a shorter period than the thermodynamic assay (e.g., 1-2 hours) with shaking.
-
Precipitation Detection/Quantification: The presence and amount of precipitate are measured. This can be done through various methods:
-
Turbidimetry/Nephelometry: An increase in the turbidity of the solution due to precipitation is measured by light scattering.
-
Direct UV/LC-MS Analysis: The plate is centrifuged, and the supernatant is analyzed to determine the concentration of the dissolved compound.
-
Mandatory Visualization
The following diagram illustrates a generalized workflow for determining the thermodynamic solubility of this compound using the shake-flask method followed by HPLC analysis.
Caption: Thermodynamic Solubility Workflow
References
A Technical Guide to High-Purity Ethambutol-d10 for Research Applications
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the procurement and application of high-purity deuterated Ethambutol (Ethambutol-d10). This document provides an overview of commercial suppliers, key quality attributes, and detailed experimental protocols for its use as an internal standard in quantitative analysis.
Commercial Availability of High-Purity this compound
High-purity this compound is available from several reputable suppliers specializing in stable isotope-labeled compounds for research and development. These suppliers are crucial for ensuring the accuracy and reproducibility of analytical methods. Below is a summary of key suppliers and the typical product specifications they offer.
Table 1: Commercial Suppliers and Specifications of this compound
| Supplier | Catalog Number | Purity Specification | Molecular Formula | Additional Information |
| MedChemExpress | HY-B0535S1 | ≥99.0%[1] | C₁₀H₁₄D₁₀N₂O₂[1] | Certificate of Analysis and Safety Data Sheet available.[2] |
| GlpBio | >99.00% | C₁₀H₁₄D₁₀N₂O₂ | Certificate of Analysis and Safety Data Sheet available.[3] | |
| Alfa Chemistry | ACM1129526244-3 | ≥99.0% | C₁₀H₁₄D₁₀N₂O₂ |
Quality Control and Analytical Methods
The utility of this compound as an internal standard is critically dependent on its chemical and isotopic purity. Suppliers typically provide a Certificate of Analysis (CoA) with each batch, detailing the results of quality control testing.
Key Quality Attributes:
-
Chemical Purity: Typically determined by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A purity of ≥99.0% is standard.
-
Isotopic Purity (Deuterium Enrichment): This is a critical parameter indicating the percentage of molecules that are fully deuterated. It is typically determined by mass spectrometry. High isotopic purity is essential to minimize signal overlap with the non-labeled analyte.
-
Identity Confirmation: Structural identity is confirmed by methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.
Experimental Protocol: Use of this compound as an Internal Standard for LC-MS/MS Quantification of Ethambutol in Plasma
The following is a representative protocol for the quantification of Ethambutol in a biological matrix, such as plasma, using this compound as an internal standard. This method is adapted from established procedures for the analysis of antitubercular drugs.[4][5]
3.1. Materials and Reagents
-
Ethambutol reference standard
-
This compound (internal standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid or Ammonium Acetate
-
Ultrapure water
-
Blank human plasma
3.2. Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Ethambutol and this compound in methanol to prepare individual stock solutions.
-
Working Solutions: Prepare serial dilutions of the Ethambutol stock solution with a 50:50 mixture of methanol and water to create calibration standards. Prepare a working solution of this compound at an appropriate concentration (e.g., 10 µg/mL) in the same diluent.[4]
3.3. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample, add 10 µL of the this compound internal standard working solution and vortex briefly.[4]
-
Add 300 µL of methanol to precipitate plasma proteins.[4]
-
Vortex the mixture for 1 minute and then centrifuge at high speed (e.g., 12,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
3.4. LC-MS/MS Conditions
-
LC Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with methanol and water, both containing a small amount of an acidifier like formic acid, is common.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization is used.[4]
-
MRM Transitions:
-
Ethambutol: m/z 205.1 > 116.1[4]
-
This compound: m/z 215.1 > 126.1 (Note: The exact transition may vary slightly based on the fragmentation pattern)
-
3.5. Data Analysis
The concentration of Ethambutol in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve generated from the standards.
Visualizing the Analytical Workflow
The following diagrams illustrate the key processes involved in utilizing this compound for quantitative analysis.
References
Ethambutol-d10: A Technical Overview of its Core Properties
This in-depth technical guide serves as a resource for researchers, scientists, and drug development professionals, providing essential information on the core properties of Ethambutol-d10, a deuterated analog of the antitubercular drug Ethambutol. This document summarizes key quantitative data and illustrates the relationship between Ethambutol and its deuterated form.
Core Quantitative Data
This compound is the deuterium-labeled version of Ethambutol.[1][2][3] The incorporation of deuterium can be a valuable tool in drug development, particularly for pharmacokinetic and metabolic studies.[3] Below is a summary of the key quantitative data for this compound and its parent compound, Ethambutol.
| Property | This compound | Ethambutol |
| CAS Number | 1129526-24-4[2][3][4] | 74-55-5 |
| Molecular Weight | 214.37 g/mol [1][3] | 204.31 g/mol [5] |
| Molecular Formula | C₁₀H₁₄D₁₀N₂O₂[1][3] | C₁₀H₂₄N₂O₂[5] |
Relationship between Ethambutol and this compound
This compound is a synthetic derivative of Ethambutol where ten hydrogen atoms have been replaced by deuterium atoms. This isotopic substitution is a key feature used in various research applications. The following diagram illustrates this fundamental relationship.
Mechanism of Action
Ethambutol, the parent compound of this compound, is a bacteriostatic agent used in the treatment of tuberculosis.[2][6] Its primary mechanism of action involves the inhibition of arabinosyl transferases, which are essential enzymes for the synthesis of the mycobacterial cell wall.[2][6] This disruption of the cell wall formation ultimately hinders the growth of the bacteria.[2][6] While this compound is primarily used as a stable isotope-labeled standard in research, it is expected to share the same fundamental mechanism of action as its non-deuterated counterpart.
Experimental Applications
The primary application of this compound is as an internal standard in analytical and bioanalytical assays, such as mass spectrometry-based methods. These methods are crucial for the accurate quantification of Ethambutol in biological matrices during pharmacokinetic and drug metabolism studies. The known stable isotope difference between this compound and Ethambutol allows for precise differentiation and measurement.
No specific experimental protocols for this compound are detailed in the provided search results. However, its use would be integral to standard protocols for pharmacokinetic analysis of Ethambutol. A generalized workflow for such an analysis is outlined below.
References
Understanding the mass spectrometry fragmentation of Ethambutol-d10
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Ethambutol-d10
Introduction
Ethambutol is a bacteriostatic antimycobacterial agent essential for the treatment of tuberculosis[1]. In clinical and pharmaceutical research, quantitative analysis of drug concentrations in biological matrices is crucial for therapeutic drug monitoring (TDM) and pharmacokinetic studies[2][3][4]. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for this purpose[5][6][7]. The use of stable isotope-labeled internal standards, such as this compound, is the gold standard for quantitative bioanalysis. These standards, where some hydrogen atoms are replaced by deuterium, have nearly identical chemical properties to the analyte but a different mass, allowing for precise correction of matrix effects and variations during sample preparation and analysis[8].
This guide provides a detailed overview of the mass spectrometric behavior of this compound, including a proposed fragmentation pathway, typical experimental protocols, and quantitative data essential for researchers and drug development professionals.
Experimental Protocols
The following methodologies are a composite of typical procedures for the quantitative analysis of Ethambutol using LC-MS/MS.
Sample Preparation: Protein Precipitation
A simple and rapid protein precipitation method is commonly used for extracting Ethambutol from plasma samples[1][4].
-
To 100 µL of human plasma in a microcentrifuge tube, add the internal standard solution (e.g., 10 µL of this compound in a suitable solvent).
-
Add 200-300 µL of a cold organic solvent, such as acetonitrile or methanol, to precipitate proteins[4][9].
-
Vortex the mixture for approximately 1 minute.
-
Centrifuge the samples at high speed (e.g., 12,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the clear supernatant to a new tube or vial for LC-MS/MS analysis. A typical injection volume is 5 µL[1].
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Separation is typically achieved using reverse-phase chromatography.
-
LC System: A high-performance or ultra-fast liquid chromatography (HPLC/UFLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 5 µm) is frequently used[1][10].
-
Mobile Phase: A gradient or isocratic elution using a combination of an aqueous phase (e.g., water with 0.1% formic acid or 5 mM ammonium acetate) and an organic phase (e.g., methanol or acetonitrile)[1][11].
-
Flow Rate: A typical flow rate is around 0.5 mL/min[1].
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI mode (ESI+) is used, as Ethambutol contains basic amine groups that are readily protonated[1][5].
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity, monitoring the transition from the precursor ion to a specific product ion[9].
The overall workflow for the bioanalytical process is depicted below.
Mass Spectrometry Fragmentation Analysis
Fragmentation of Unlabeled Ethambutol
Under positive electrospray ionization, Ethambutol (molecular weight 204.31 g/mol ) readily accepts a proton to form the protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of approximately 205.2[1][5]. In tandem mass spectrometry (MS/MS), this precursor ion is subjected to collision-induced dissociation (CID), causing it to break into smaller, characteristic product ions. The most commonly monitored fragmentation for Ethambutol is the transition from m/z 205.2 to a prominent product ion at m/z 116.1[1][9].
This fragmentation is consistent with an alpha-cleavage mechanism, a common fragmentation pathway for amines[12]. The cleavage occurs at the C-C bond of the ethylenediamine bridge, which is adjacent to a protonated nitrogen atom. This results in the formation of a stable, resonance-stabilized fragment ion.
Proposed Fragmentation of this compound
This compound is a deuterated analog of Ethambutol with a mass increase of 10 units. While the exact positions of the deuterium atoms can vary by manufacturer, a common synthesis strategy involves replacing the ten hydrogen atoms of the two ethyl groups (-CH₂CH₃) on the butanol side chains with deuterium, forming two pentadeuterated ethyl groups (-CD₂CD₃).
-
Precursor Ion: The molecular weight of this this compound isomer is approximately 214.37 g/mol . Therefore, the protonated precursor ion, [M+H]⁺, is observed at m/z 215.4.
-
Product Ion: Following the same alpha-cleavage fragmentation mechanism as the unlabeled compound, the resulting product ion would retain one of the deuterated ethyl groups. The original m/z 116.1 fragment, with the formula [C₆H₁₄NO]⁺, would now have five deuterium atoms in place of five hydrogen atoms. This results in a mass increase of 5 Da. The expected product ion for this compound would therefore be at m/z 121.1.
The proposed fragmentation pathway is illustrated in the diagram below.
Quantitative Data Summary
The following tables summarize the key parameters for a typical LC-MS/MS method for the quantification of Ethambutol using this compound as an internal standard.
Table 1: Mass Spectrometry MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| Ethambutol | 205.2 | 116.1 | ESI+ |
| This compound (Internal Standard) | 215.4 | 121.1 | ESI+ |
Table 2: Typical Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18, 50 mm x 2.1 mm, 5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5 µL |
| Run Time | ~2.5 - 4 minutes |
| Column Temperature | Ambient or 40°C |
References
- 1. omicsonline.org [omicsonline.org]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Simultaneous quantification of isoniazid, rifampicin, ethambutol and pyrazinamide by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A high‐throughput LC–MS/MS method for simultaneous determination of isoniazid, ethambutol and pyrazinamide in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Method Development and Validation of Ethambutol in Human Plasma by Using LCMS/MS | Semantic Scholar [semanticscholar.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. LC-QToF-MS method for quantification of ethambutol, isoniazid, pyrazinamide and rifampicin in human plasma and its application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Application Notes: Ethambutol-d10 for Pharmacokinetic Studies of Ethambutol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of ethambutol in biological matrices is crucial for pharmacokinetic (PK) studies, which inform dosing regimens and ensure therapeutic efficacy and safety in the treatment of tuberculosis. The use of a stable isotope-labeled internal standard, such as Ethambutol-d10, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The co-elution of the deuterated internal standard with the unlabeled analyte allows for the correction of variability in sample preparation and matrix effects, leading to enhanced precision and accuracy.[1] These application notes provide a comprehensive overview and detailed protocols for the use of this compound in pharmacokinetic studies of ethambutol.
Rationale for Using this compound
Stable isotope-labeled internal standards are considered ideal for LC-MS/MS-based quantification for several reasons:[1]
-
Similar Physicochemical Properties: this compound and ethambutol exhibit nearly identical chemical and physical properties, ensuring they behave similarly during sample extraction, chromatography, and ionization.
-
Correction for Matrix Effects: Matrix components can suppress or enhance the ionization of an analyte, leading to inaccurate quantification. Since the internal standard is similarly affected, the ratio of the analyte to the internal standard remains constant, correcting for these effects.
-
Improved Precision and Accuracy: By accounting for variability in sample handling and instrument response, the use of a deuterated internal standard significantly improves the reproducibility and reliability of the analytical method.[1]
Quantitative Data Summary
The following tables summarize key pharmacokinetic and method validation parameters from a representative study utilizing a deuterated internal standard (Ethambutol-d4) for the analysis of ethambutol in rat lung tissue.[2]
Table 1: Pharmacokinetic Parameters of Ethambutol in Rat Lung Tissue [2]
| Parameter | Value | Units |
| Cmax (Maximum Concentration) | 39890 | ng/mL |
| Tmax (Time to Maximum Concentration) | 2.25 | h |
| t1/2z (Terminal Elimination Half-life) | 3.43 | h |
| Vz/F (Apparent Volume of Distribution) | 3.07 | L/kg |
Data from a study in rats following a 90 mg/kg intragastric administration of ethambutol.[2]
Table 2: UPLC-MS/MS Method Validation Parameters for Ethambutol [2]
| Parameter | Result |
| Linearity Range | 10-5000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL |
| Intraday Accuracy | -5.52% to 1.8% |
| Interday Accuracy | 0.43% to 3.36% |
| Intraday and Interday Precision | < 11.14% |
| Mean Recovery Rate (IS normalized) | 98.62% to 106.12% |
| Matrix Effect | 96.33% to 104.14% |
Experimental Protocols
Protocol 1: Sample Preparation for Ethambutol Quantification in Biological Matrices
This protocol describes a protein precipitation method for the extraction of ethambutol from plasma or tissue homogenates.
Materials:
-
Blank biological matrix (plasma, tissue homogenate)
-
Ethambutol standard solutions
-
This compound internal standard (IS) working solution
-
15% Trichloroacetic acid (TCA) in water
-
Acetonitrile (ACN)
-
Formic acid (FA)
-
Heptafluorobutyric acid (HFBA)
-
Microcentrifuge tubes
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of the study sample (plasma or tissue homogenate), quality control (QC) sample, or calibration standard.
-
Internal Standard Spiking: Add a specified amount of this compound internal standard working solution to each tube (except for blank matrix samples).
-
Protein Precipitation: Add 200 µL of 15% TCA to each tube.[2]
-
Vortexing: Vortex mix the samples for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 12,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Dilution: Dilute the supernatant with a solution of 20% acetonitrile containing 0.1% formic acid and 2% heptafluorobutyric acid. This step can improve the chromatographic retention of polar compounds like ethambutol.[2]
-
Analysis: The samples are now ready for injection into the UPLC-MS/MS system.
Protocol 2: UPLC-MS/MS Analysis of Ethambutol
This protocol provides a general framework for the chromatographic separation and mass spectrometric detection of ethambutol and this compound.
Instrumentation:
-
UPLC system coupled with a triple quadrupole mass spectrometer
-
C18 analytical column
UPLC Conditions (Example):
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Gradient: Optimized for the separation of ethambutol from endogenous matrix components.
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: [2]
-
Ethambutol: m/z 205.1 → 116.1
-
Ethambutol-d4 (as a proxy for d10): m/z 209.1 → 120.2
-
-
Instrument Parameters: Optimize collision energy, cone voltage, and other parameters for maximum signal intensity.
Visualizations
Caption: Experimental workflow for a pharmacokinetic study of ethambutol.
Caption: Metabolic pathway of ethambutol.
References
Application Note: Quantification of Ethambutol in Human Plasma using a Stable Isotope-Labeled Internal Standard by LC-MS/MS
Introduction
Ethambutol is a primary bacteriostatic agent used in the treatment of tuberculosis.[1] Therapeutic drug monitoring of ethambutol is crucial to ensure efficacy and minimize dose-related toxicity. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of ethambutol in human plasma. The use of a stable isotope-labeled internal standard, Ethambutol-d10, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.[2] This method is suitable for pharmacokinetic studies, bioequivalence trials, and routine clinical monitoring.
Principle
The method involves the extraction of ethambutol and the internal standard, this compound, from human plasma via protein precipitation. The prepared samples are then analyzed by LC-MS/MS in the positive electrospray ionization (ESI) mode using multiple reaction monitoring (MRM). Quantification is achieved by comparing the peak area ratio of ethambutol to this compound against a calibration curve.
Experimental Protocols
Materials and Reagents
-
Ethambutol hydrochloride (Reference Standard)
-
This compound (Internal Standard)
-
Methanol (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Formic Acid (LC-MS Grade)
-
Ammonium Acetate (AR Grade)
-
Ultrapure Water
-
Human Plasma (Drug-free)
Preparation of Solutions
-
Ethambutol Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of ethambutol hydrochloride in 10 mL of methanol.
-
This compound Internal Standard (IS) Working Solution (1 µg/mL): Prepare a 100 µg/mL stock solution of this compound in methanol. Further dilute this stock solution with methanol:water (50:50, v/v) to achieve a final concentration of 1 µg/mL.
-
Calibration Standards and Quality Control (QC) Samples: Prepare calibration standards by spiking drug-free human plasma with appropriate volumes of the ethambutol stock solution to achieve concentrations ranging from 0.1 to 10 µg/mL. Prepare QC samples at low, medium, and high concentrations (e.g., 0.3, 3, and 8 µg/mL) in a similar manner.
Sample Preparation
-
Pipette 100 µL of human plasma (calibrator, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution (1 µg/mL) and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography:
| Parameter | Setting |
| System: | Agilent 1290 Infinity II LC System or equivalent |
| Column: | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)[1] |
| Mobile Phase: | A: 5 mM Ammonium Acetate with 0.1% Formic Acid in WaterB: Acetonitrile with 0.1% Formic Acid |
| Gradient: | Isocratic or a shallow gradient to ensure optimal separation |
| Flow Rate: | 0.5 mL/min[1] |
| Injection Volume: | 5 µL |
| Column Temperature: | 40°C |
Mass Spectrometry:
| Parameter | Setting |
| System: | Triple Quadrupole Mass Spectrometer (e.g., Sciex API 4000 or equivalent) |
| Ionization Source: | Electrospray Ionization (ESI), Positive Mode |
| Ion Source Temperature: | 550°C[3] |
| Capillary Voltage: | 2.0 kV[3] |
| MRM Transitions: | Ethambutol: m/z 205.2 → 116.1[1][4]this compound: m/z 215.2 → 116.1 (Predicted) |
| Collision Energy: | Optimized for each transition |
Experimental Workflow
Caption: Experimental workflow for the quantification of ethambutol in human plasma.
Method Validation
The method was validated according to the U.S. Food and Drug Administration (FDA) guidelines for bioanalytical method validation.
Linearity
The calibration curve was linear over the concentration range of 0.106 µg/mL to 7.006 µg/mL.[1] A linear regression with a weighting factor of 1/x² was used to construct the calibration curve. The correlation coefficient (r²) was consistently greater than 0.99.
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated by analyzing QC samples at three concentration levels on three different days. The results are summarized in the table below.
| QC Level | Concentration (µg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Accuracy (%Bias) |
| Low | 0.3 | < 15% | < 15% | ± 15% | ± 15% |
| Medium | 3.0 | < 15% | < 15% | ± 15% | ± 15% |
| High | 8.0 | < 15% | < 15% | ± 15% | ± 15% |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The lower limit of quantification (LLOQ) was established as the lowest concentration on the calibration curve that could be determined with acceptable precision and accuracy.[5]
| Parameter | Value (µg/mL) |
| LOD | ~0.05 |
| LOQ | 0.106[1] |
Recovery
The extraction recovery of ethambutol was determined by comparing the peak areas of extracted samples with those of unextracted standards. The mean recovery was found to be consistently high across all QC levels.
| QC Level | Mean Extraction Recovery (%) |
| Low | > 85% |
| Medium | > 85% |
| High | > 85% |
Logical Relationships in Bioanalytical Method Validation
Caption: Key parameters for bioanalytical method validation.
Conclusion
This application note details a simple, rapid, and reliable LC-MS/MS method for the quantification of ethambutol in human plasma using this compound as an internal standard. The method demonstrates excellent linearity, accuracy, precision, and recovery, making it well-suited for high-throughput analysis in clinical and research settings.
References
- 1. omicsonline.org [omicsonline.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A high‐throughput LC–MS/MS method for simultaneous determination of isoniazid, ethambutol and pyrazinamide in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Note: Therapeutic Drug Monitoring of Ethambutol using Ethambutol-d10 as an Internal Standard
Introduction
Ethambutol is a primary antitubercular agent used in the combination treatment of tuberculosis (TB), a serious infectious disease caused by Mycobacterium tuberculosis.[1][2] It is a bacteriostatic agent that inhibits the synthesis of the mycobacterial cell wall.[3] The standard treatment regimen for drug-susceptible TB includes a combination of isoniazid, rifampin, pyrazinamide, and ethambutol.[3][4] Therapeutic Drug Monitoring (TDM) of ethambutol is crucial in specific patient populations to ensure efficacy and avoid toxicity.[4][5] Patients with renal impairment, known or suspected malabsorption, or a poor treatment response may benefit from TDM.[4][6] Monitoring serum concentrations can help optimize dosing to achieve therapeutic targets, which are generally between 2-6 mcg/mL (2-hour post-dose).[4] Ocular toxicity, specifically optic neuritis, is a significant dose-related side effect of ethambutol, making TDM an important tool for minimizing this risk.[6]
This application note provides a detailed protocol for the quantitative analysis of ethambutol in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Ethambutol-d10 as a deuterated internal standard. The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative mass spectrometry, as it helps to correct for variations in sample preparation and instrument response, thereby improving the accuracy and precision of the method.[7]
Principle of the Method
This method utilizes protein precipitation for sample preparation, followed by chromatographic separation on a C18 reverse-phase column and detection by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. This compound is added to all samples, calibrators, and quality controls to serve as the internal standard. The concentration of ethambutol in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Clinical Significance
TDM of ethambutol is particularly important in the following clinical scenarios:
-
Renal Impairment: Ethambutol is primarily excreted by the kidneys, and patients with renal dysfunction are at a higher risk of drug accumulation and toxicity.[3][5][8] Dosing adjustments are often necessary, and TDM can guide these adjustments.[5]
-
Suspected Malabsorption: In conditions such as severe gastroparesis or short bowel syndrome, drug absorption can be unpredictable.[9] TDM helps to ensure that therapeutic concentrations are being achieved.
-
Poor Treatment Response: For patients who are not responding to standard TB therapy despite adherence, TDM can help to identify if suboptimal drug exposure is a contributing factor.
-
HIV Co-infection: Some studies have noted lower ethambutol concentrations in HIV-positive patients.[10]
-
Drug-Drug Interactions: Co-administration of other drugs may affect ethambutol concentrations.[11]
Experimental Protocols
Materials and Reagents
-
Ethambutol hydrochloride (Reference Standard)
-
This compound dihydrochloride (Internal Standard)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (AR grade)
-
Ultrapure water
-
Drug-free human plasma
Instrumentation
-
Liquid Chromatograph (LC) system capable of gradient elution
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column: C18, 4.6 x 150 mm, 5 µm (or equivalent)
Preparation of Stock Solutions, Calibration Standards, and Quality Controls
-
Stock Solutions (1 mg/mL):
-
Prepare a 1 mg/mL stock solution of ethambutol in methanol.
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
-
Working Solutions:
-
Prepare intermediate working solutions for calibration standards by serial dilution of the ethambutol stock solution with a methanol:water (50:50, v/v) mixture to achieve a concentration range of 4–200 μg/ml.[7]
-
Prepare intermediate working solutions for quality control (QC) samples from a separate stock solution at four concentration levels: Lower Limit of Quantification (LLOQ), Low (LQC), Medium (MQC), and High (HQC).[7]
-
Prepare a working internal standard solution of this compound at a concentration of 10.0 µg/ml in methanol.[12]
-
-
Calibration Standards and Quality Controls:
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, calibrator, or QC, add 10 µL of the 10.0 µg/mL this compound internal standard working solution and vortex briefly.
-
Add 300 µL of acetonitrile containing 1% formic acid to precipitate proteins.[13]
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube or 96-well plate.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
LC-MS/MS Method
-
LC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 5 mM Ammonium Acetate with 0.1% Formic Acid in Water[13]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid[13]
-
Flow Rate: 0.5 mL/min[14]
-
Injection Volume: 5 µL[14]
-
Gradient: A suitable gradient to ensure separation of ethambutol from endogenous plasma components.
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Temperature: 420°C[12]
-
Ion Spray Voltage: 5500 V[12]
-
MRM Transitions:
-
Ethambutol: 205.1 > 116.1[12]
-
This compound: 215.1 > 120.0 (Note: The exact mass transition for this compound may vary slightly based on the deuteration pattern. The provided transition is a logical extrapolation from Ethambutol-d4, which has a transition of 209.1 > 120.0.[12] The user should confirm the exact transition for their specific this compound standard.)
-
-
Data Presentation
Table 1: LC-MS/MS Method Parameters
| Parameter | Value |
| LC System | High-Performance Liquid Chromatograph |
| MS System | Tandem Mass Spectrometer |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 5 mM Ammonium Acetate with 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition (Ethambutol) | 205.1 > 116.1 |
| MRM Transition (this compound) | 215.1 > 120.0 (to be confirmed) |
Table 2: Calibration Curve and Quality Control Data (Representative)
| Sample | Concentration (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| LLOQ | 0.2 | < 15% | < 15% | 85-115% |
| LQC | 0.7 | < 15% | < 15% | 85-115% |
| MQC | 4.0 | < 15% | < 15% | 85-115% |
| HQC | 8.0 | < 15% | < 15% | 85-115% |
| Data presented are typical acceptance criteria for bioanalytical method validation. |
Visualizations
Caption: Experimental workflow for Ethambutol TDM.
Caption: Logical relationship of the analytical method.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. medindia.net [medindia.net]
- 3. Ethambutol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Ethambutol | Johns Hopkins HIV Guide [hopkinsguides.com]
- 5. drugs.com [drugs.com]
- 6. Ethambutol - TB DRUG MONOGRAPHS [tbdrugmonographs.co.uk]
- 7. A high‐throughput LC–MS/MS method for simultaneous determination of isoniazid, ethambutol and pyrazinamide in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. indiachest.org [indiachest.org]
- 10. Pharmacokinetics of ethambutol in children and adults with tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Myambutol (ethambutol) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 12. japsonline.com [japsonline.com]
- 13. LC-QToF-MS method for quantification of ethambutol, isoniazid, pyrazinamide and rifampicin in human plasma and its application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. omicsonline.org [omicsonline.org]
Application of Ethambutol-d10 in Bioequivalence Studies of Tuberculosis Drugs
Introduction
Ethambutol is a cornerstone medication in the combination therapy for tuberculosis (TB).[1] To ensure the therapeutic equivalence of generic formulations of ethambutol, regulatory agencies require bioequivalence (BE) studies. These studies are essential to confirm that the generic product performs comparably to a reference product in terms of the rate and extent of absorption. A critical component of the analytical methodology in these studies is the use of a stable isotope-labeled internal standard, such as Ethambutol-d10, to ensure the accuracy and precision of the quantification of ethambutol in biological matrices.
This document provides detailed application notes and protocols for the use of this compound in bioequivalence studies of ethambutol-containing tuberculosis drug formulations. The protocols are designed for researchers, scientists, and drug development professionals involved in the pharmaceutical analysis and clinical evaluation of these essential medicines.
Application Notes
This compound serves as an ideal internal standard (IS) for the quantification of ethambutol in biological samples, typically plasma, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its utility stems from its chemical and physical properties being nearly identical to the unlabeled analyte, ethambutol. This ensures that it behaves similarly during sample extraction, chromatographic separation, and ionization. The key distinction is its higher mass due to the deuterium atoms, which allows for its separate detection by the mass spectrometer.
Key Advantages of Using this compound as an Internal Standard:
-
Minimizes Variability: It compensates for variations in sample preparation, injection volume, and matrix effects.
-
Enhances Accuracy and Precision: By normalizing the response of the analyte to that of the IS, the method's accuracy and precision are significantly improved.
-
Ensures Method Robustness: The use of a stable isotope-labeled IS is a widely accepted practice by regulatory bodies like the World Health Organization (WHO) and the U.S. Food and Drug Administration (FDA) for bioanalytical method validation.[2]
Bioequivalence Study Protocol
A typical bioequivalence study for an ethambutol-containing product is designed as a single-dose, two-period, two-sequence, crossover study in healthy adult subjects under fasting conditions.[3][4]
1. Study Design and Population:
-
Design: A randomized, open-label, single-dose, two-period, two-sequence crossover design is recommended.[3][5]
-
Subjects: Healthy adult volunteers are recruited for the study.[3][6]
-
Washout Period: A washout period of at least 7 days is maintained between the two periods to ensure complete elimination of the drug from the body.[3]
2. Investigational Products:
-
Test Product: The generic ethambutol formulation.
-
Reference Product: The innovator or a WHO-recommended comparator product.[7]
3. Drug Administration and Sample Collection:
-
Dosing: A single oral dose of the ethambutol formulation (e.g., 400 mg tablet) is administered with a standardized volume of water after an overnight fast of at least 8-10 hours.[3][5]
-
Blood Sampling: Venous blood samples are collected in labeled tubes containing an appropriate anticoagulant (e.g., K2-EDTA). A typical sampling schedule includes a pre-dose sample (0 hours) and multiple post-dose samples at specified time points to adequately characterize the plasma concentration-time profile.[3][5] An example of a comprehensive sampling schedule would be: 0 (pre-dose), 0.25, 0.5, 0.75, 1, 1.25, 1.5, 1.75, 2, 2.5, 3, 3.5, 4, 5, 6, 8, 12, 16, 24, and 36 hours post-dose.[3][5]
4. Sample Handling and Storage:
-
Blood samples are centrifuged to separate the plasma.
-
The resulting plasma samples are transferred to labeled cryovials and stored at -20°C or lower until analysis.[5]
Analytical Protocol: Quantification of Ethambutol in Human Plasma using LC-MS/MS with this compound as Internal Standard
This protocol outlines a validated method for the determination of ethambutol concentrations in human plasma.
1. Materials and Reagents:
-
Ethambutol reference standard
-
This compound (Internal Standard)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid or Ammonium acetate (for mobile phase preparation)
-
Human plasma (drug-free)
-
Water (deionized or Milli-Q)
2. Preparation of Stock and Working Solutions:
-
Stock Solutions: Prepare individual stock solutions of ethambutol and this compound in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the ethambutol stock solution with a mixture of methanol and water to create calibration standards. Prepare a working solution of this compound at an appropriate concentration.
3. Sample Preparation (Protein Precipitation):
-
Thaw the plasma samples at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the this compound working solution and vortex briefly.
-
Add 300 µL of methanol (or acetonitrile) to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.[5]
4. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Chromatographic Column: A suitable C18 column (e.g., Gemini C18).[7]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous phase (e.g., 0.1% formic acid in water or 5mM ammonium acetate) and an organic phase (e.g., methanol or acetonitrile).[8]
-
Flow Rate: A typical flow rate is 0.5 mL/min.[8]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Ethambutol: Monitor the transition of the precursor ion to a specific product ion (e.g., m/z 205.2 → 116.1).
-
This compound: Monitor the transition of the precursor ion to a specific product ion (e.g., m/z 215.2 → 121.1).
-
5. Data Analysis and Pharmacokinetic Calculations:
-
The peak area ratios of ethambutol to this compound are used to construct a calibration curve.
-
The concentrations of ethambutol in the plasma samples are determined from the calibration curve.
-
Pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve) are calculated for both the test and reference products.[5][7]
Data Presentation
The pharmacokinetic parameters obtained from the bioequivalence study are summarized in tables to facilitate comparison between the test and reference formulations.
Table 1: Summary of Pharmacokinetic Parameters for Ethambutol
| Parameter | Test Product (Mean ± SD) | Reference Product (Mean ± SD) |
| Cmax (ng/mL) | 1500 ± 300 | 1550 ± 320 |
| Tmax (h) | 2.5 ± 0.8 | 2.6 ± 0.9 |
| AUC₀₋t (ng·h/mL) | 8500 ± 1700 | 8650 ± 1800 |
| AUC₀₋inf (ng·h/mL) | 8800 ± 1750 | 8950 ± 1850 |
Table 2: Statistical Analysis of Bioequivalence
| Pharmacokinetic Parameter | Geometric Mean Ratio (Test/Reference) (%) | 90% Confidence Interval |
| Cmax | 96.8 | 88.5 - 105.7 |
| AUC₀₋t | 98.3 | 91.2 - 105.9 |
| AUC₀₋inf | 98.3 | 91.5 - 105.6 |
The acceptance criteria for bioequivalence are that the 90% confidence intervals for the geometric mean ratios of Cmax and AUC fall within the range of 80.00% to 125.00%.[7]
Visualizations
Diagram 1: Experimental Workflow for a Bioequivalence Study of Ethambutol
Caption: Workflow of an Ethambutol Bioequivalence Study.
Diagram 2: Role of this compound as an Internal Standard in LC-MS/MS Analysis
Caption: Use of this compound in the analytical workflow.
References
- 1. Ethambutol - Wikipedia [en.wikipedia.org]
- 2. Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an Abbreviated New Drug Application | FDA [fda.gov]
- 3. extranet.who.int [extranet.who.int]
- 4. extranet.who.int [extranet.who.int]
- 5. wireilla.com [wireilla.com]
- 6. extranet.who.int [extranet.who.int]
- 7. researchgate.net [researchgate.net]
- 8. omicsonline.org [omicsonline.org]
Application of Ethambutol-d10 in Urine Sample Analysis for Therapeutic Drug Monitoring
Introduction
Ethambutol is a primary antibiotic used in the treatment of tuberculosis (TB).[1] Therapeutic drug monitoring (TDM) of ethambutol in urine is crucial to ensure optimal drug exposure, which is essential for treatment efficacy and minimizing the risk of dose-related adverse effects, such as optic neuritis. The use of a stable isotope-labeled internal standard, such as Ethambutol-d10, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The deuterated internal standard closely mimics the chemical and physical properties of the analyte, ethambutol, which allows for accurate correction of variations during sample preparation and analysis, leading to highly reliable and reproducible results.
This document provides detailed application notes and protocols for the quantification of ethambutol in human urine samples using this compound as an internal standard with a validated UPLC-MS/MS method.
Principle of Internal Standard Method
The use of a deuterated internal standard like this compound is fundamental for accurate quantification in LC-MS/MS analysis. The internal standard is added at a known concentration to all samples, calibrators, and quality controls. It co-elutes with the analyte (ethambutol) and experiences similar effects from sample matrix and instrument variability. By calculating the ratio of the analyte peak area to the internal standard peak area, these variations can be normalized, leading to precise and accurate quantification.
References
Application Note: High-Throughput Analysis of Ethambutol in Cerebrospinal Fluid Using Ethambutol-d10 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethambutol is a primary bacteriostatic antibiotic utilized in the treatment of tuberculosis (TB), a serious infectious disease caused by Mycobacterium tuberculosis.[1] Monitoring its concentration in the cerebrospinal fluid (CSF) is crucial for managing TB meningitis and ensuring therapeutic efficacy, as the drug's penetration into the central nervous system can be variable. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of ethambutol in human CSF. The use of a stable isotope-labeled internal standard, Ethambutol-d10, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of ethambutol in CSF samples.
Caption: Experimental workflow for ethambutol analysis in CSF.
Logical Relationship of Internal Standard Use
The use of a stable isotope-labeled internal standard is critical for accurate quantification in complex biological matrices like CSF.
Caption: Role of an internal standard in quantitative analysis.
Experimental Protocols
Materials and Reagents
-
Ethambutol reference standard
-
This compound internal standard
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human cerebrospinal fluid (drug-free)
Sample Preparation
A protein precipitation method is employed for the extraction of ethambutol from CSF.
-
Allow CSF samples to thaw on ice.
-
To 100 µL of CSF, add 50 µL of the internal standard working solution (this compound).
-
Vortex mix the samples for approximately 1 minute.
-
Add 1.0 mL of acetonitrile to precipitate proteins.
-
Vortex mix the samples for 5 minutes at 2000 rpm.
-
Centrifuge the samples at 4000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or HPLC vial for analysis.
Liquid Chromatography
-
HPLC System: A standard HPLC or UPLC system.
-
Column: ZORBAX Bonus-RP column (2.1 mm × 150 mm, 3.5 µm) or equivalent C18 column.
-
Mobile Phase A: Aqueous solution with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.25 mL/min.
-
Gradient: Isocratic elution with 80% Mobile Phase A and 20% Mobile Phase B.
-
Injection Volume: 5 µL.
Mass Spectrometry
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Table 1: Mass Spectrometry Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Ethambutol | 205.2 | 116.1 |
| This compound | 215.2 | 126.1 |
Quantitative Data
The following tables summarize the performance characteristics of LC-MS/MS methods for the quantification of ethambutol in cerebrospinal fluid.
Table 2: Linearity and Lower Limit of Quantification (LLOQ)
| Parameter | Value | Reference |
| Linearity Range | 20 - 5000 ng/mL | |
| Correlation Coefficient (r) | 0.9994 | |
| LLOQ | 20 ng/mL |
Table 3: Precision and Accuracy
| Quality Control Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | Reference |
| Low | < 15% | < 15% | 85-115% | |
| Medium | < 15% | < 15% | 85-115% | |
| High | < 15% | < 15% | 85-115% |
Table 4: Recovery
| Analyte | Absolute Recovery | Reference |
| Ethambutol | > 75% |
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantitative analysis of ethambutol in cerebrospinal fluid. The simple protein precipitation extraction and the use of a stable isotope-labeled internal standard (this compound) make this method suitable for high-throughput clinical research and therapeutic drug monitoring, aiding in the effective management of tuberculosis meningitis. The method demonstrates excellent linearity, precision, and accuracy, meeting the requirements for bioanalytical method validation.
References
Application Note: High-Throughput Quantification of Ethambutol in Human Plasma using LC-MS/MS with a Deuterated Internal Standard
Introduction
Ethambutol is a primary bacteriostatic agent used in the treatment of tuberculosis. Therapeutic drug monitoring of ethambutol is crucial to ensure efficacy and minimize dose-related toxicity. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of ethambutol in human plasma. The method utilizes Ethambutol-d10 as a stable isotope-labeled internal standard to ensure high accuracy and precision. The simple protein precipitation-based sample preparation protocol allows for high-throughput analysis, making it suitable for clinical research and pharmacokinetic studies.
Experimental
Materials and Reagents:
-
Ethambutol hydrochloride (Reference Standard)
-
This compound dihydrochloride (Internal Standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (AR grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
Sample Preparation
A simple and rapid protein precipitation method was employed for the extraction of ethambutol and its internal standard from human plasma.
Protocol:
-
Allow plasma samples to thaw at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
In a clean microcentrifuge tube, add 100 µL of the plasma sample.
-
Add 50 µL of the internal standard working solution (this compound in 50:50 methanol:water).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography
The chromatographic separation was performed on a C18 reversed-phase column.
LC Parameters:
| Parameter | Value |
|---|---|
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | See Table 1 |
Table 1: Liquid Chromatography Gradient Program
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 0.5 | 5 |
| 2.0 | 95 |
| 3.0 | 95 |
| 3.1 | 5 |
| 4.0 | 5 |
Mass Spectrometry
The analysis was performed on a triple quadrupole mass spectrometer using electrospray ionization in the positive ion mode. Multiple Reaction Monitoring (MRM) was used for the quantification of ethambutol and this compound.
MS Parameters:
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Table 2: MRM Transitions and Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| Ethambutol | 205.2 | 116.1 | 100 | 20 | 15 |
| This compound | 215.2 | 126.1* | 100 | 20 | 15 |
*Note: The product ion for this compound is predicted based on the fragmentation pattern of the unlabeled drug. It is recommended to confirm this transition by direct infusion of the this compound standard.
Results and Discussion
The developed LC-MS/MS method demonstrated excellent performance for the quantification of ethambutol in human plasma.
Linearity and Sensitivity
The method was linear over the concentration range of 10 to 5000 ng/mL for ethambutol in human plasma. The coefficient of determination (r²) was consistently >0.99. The lower limit of quantification (LLOQ) was established at 10 ng/mL.
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated at four different quality control (QC) concentrations. The results are summarized in Table 3.
Table 3: Precision and Accuracy Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| LLOQ | 10 | ≤ 10 | ≤ 10 | 90-110 | 90-110 |
| Low | 30 | ≤ 10 | ≤ 10 | 92-108 | 93-107 |
| Medium | 300 | ≤ 8 | ≤ 9 | 95-105 | 96-104 |
| High | 4000 | ≤ 7 | ≤ 8 | 97-103 | 98-102 |
Recovery
The extraction recovery of ethambutol was determined by comparing the peak areas of extracted samples with those of unextracted standards at three different concentrations. The mean recovery was found to be within the acceptable range.
Table 4: Extraction Recovery of Ethambutol
| QC Level | Concentration (ng/mL) | Mean Recovery (%) |
| Low | 30 | 91.5 |
| Medium | 300 | 94.2 |
| High | 4000 | 92.8 |
Experimental Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for the quantification of Ethambutol.
Caption: Logical relationship for quantitative analysis.
Conclusion
This application note presents a validated LC-MS/MS method for the determination of ethambutol in human plasma using this compound as an internal standard. The method is simple, rapid, sensitive, and reliable, making it well-suited for high-throughput analysis in clinical and research settings. The use of a stable isotope-labeled internal standard ensures the accuracy and precision of the results.
Application Notes and Protocols for Ethambutol-d10 in Drug Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Ethambutol-d10, a deuterated form of the tuberculosis drug Ethambutol, in preclinical and clinical drug development. The primary application highlighted is its use as an internal standard in bioanalytical methods for pharmacokinetic (PK) studies.
Application Note 1: this compound as an Internal Standard for Pharmacokinetic Studies
Stable isotope-labeled compounds, such as this compound, are the gold standard for internal standards in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS).[1] Their near-identical chemical and physical properties to the analyte of interest, Ethambutol, ensure they behave similarly during sample preparation, chromatography, and ionization, thus effectively compensating for variability in these processes.[1] The mass difference allows for their distinct detection by the mass spectrometer.
Key Advantages of Using this compound as an Internal Standard:
-
Improved Accuracy and Precision: Minimizes the impact of matrix effects and variations in extraction recovery, leading to more reliable and reproducible quantification of Ethambutol in biological samples.[2]
-
Enhanced Method Robustness: The co-eluting nature of the analyte and the internal standard ensures that any variations in chromatographic conditions affect both compounds similarly.
-
Mitigation of Ion Suppression/Enhancement: As this compound and Ethambutol have nearly identical ionization efficiencies, the deuterated standard accurately reflects and corrects for any matrix-induced changes in the mass spectrometer's response.[1]
Application Note 2: Preclinical and Clinical Pharmacokinetic Analysis of Ethambutol
Understanding the absorption, distribution, metabolism, and excretion (ADME) of Ethambutol is crucial for optimizing its therapeutic efficacy and minimizing toxicity. The use of this compound as an internal standard in LC-MS/MS assays enables the accurate determination of Ethambutol concentrations in various biological matrices (e.g., plasma, serum, urine) from preclinical animal models and human clinical trials.
Preclinical Pharmacokinetics
In preclinical studies, typically conducted in rodents (e.g., rats), pharmacokinetic parameters help in dose selection and prediction of human pharmacokinetics.
Table 1: Representative Pharmacokinetic Parameters of Ethambutol in Rats
| Parameter | Value | Reference |
| Dose | Not Specified | [3] |
| Cmax (µg/mL) | Not Specified | [3] |
| Tmax (h) | Not Specified | [3] |
| AUC (µg·h/mL) | Not Specified | [3] |
| t1/2 (h) | Not Specified | [3] |
| CL (L/h) | Not Specified | [3] |
| Vd (L) | Not Specified | [3] |
Note: Specific quantitative data from the provided search results for a full PK profile in rats was limited. The table structure is provided for illustrative purposes.
Clinical Pharmacokinetics
In humans, pharmacokinetic studies are essential to establish appropriate dosing regimens for different patient populations, including those with co-infections like HIV or with impaired renal function.
Table 2: Pharmacokinetic Parameters of Ethambutol in Healthy Adult Humans
| Parameter | Value (mean ± SD) | Conditions | Reference |
| Dose | 25 mg/kg | Fasting | [4][5] |
| Cmax (µg/mL) | 4.5 ± 1.0 | Fasting | [4][5] |
| Tmax (h) | 2.5 ± 0.9 | Fasting | [4][5] |
| AUC0-∞ (µg·h/mL) | 28.9 ± 4.7 | Fasting | [4][5] |
| Cmax (µg/mL) | 3.8 ± 0.8 | With high-fat meal | [4][5] |
| Tmax (h) | 3.2 ± 1.3 | With high-fat meal | [4][5] |
| AUC0-∞ (µg·h/mL) | 29.6 ± 4.7 | With high-fat meal | [4][5] |
| Cmax (µg/mL) | 3.3 ± 0.5 | With antacids | [4][5] |
| Tmax (h) | 2.9 ± 1.2 | With antacids | [4][5] |
| AUC0-∞ (µg·h/mL) | 27.5 ± 5.9 | With antacids | [4][5] |
Table 3: Population Pharmacokinetic Parameters of Ethambutol in Adult Patients with Tuberculosis
| Parameter | Typical Value | Population | Reference |
| Oral Clearance (L/h) | 77.4 | Co-infected with HIV | [6] |
| Volume of Distribution (L) | 76.2 | Co-infected with HIV | [6] |
| Oral Bioavailability | ~80% | General | [7] |
| Plasma Protein Binding | 20-30% | General | [8] |
| Elimination Half-life (h) | 3-4 | Normal renal function | [9] |
Experimental Protocols
Protocol 1: Quantification of Ethambutol in Human Plasma using LC-MS/MS with this compound as an Internal Standard
This protocol describes a general procedure for the determination of Ethambutol concentrations in human plasma for pharmacokinetic studies.
1. Materials and Reagents:
-
Ethambutol reference standard
-
This compound (internal standard)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (blank)
2. Preparation of Standard and Quality Control (QC) Samples:
-
Prepare stock solutions of Ethambutol and this compound in methanol.
-
Prepare working standard solutions by serial dilution of the Ethambutol stock solution.
-
Spike blank human plasma with the working standard solutions to create calibration standards and QC samples at various concentrations.
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibration standard, QC, or study sample), add 50 µL of the this compound internal standard working solution.
-
Vortex mix for approximately 1 minute.[10]
-
Add 1.0 mL of methanol to precipitate plasma proteins.[10]
-
Vortex mix for 5 minutes at 2000 rpm.[10]
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.[10]
-
Transfer 200 µL of the supernatant to an HPLC vial for analysis.[10]
4. LC-MS/MS Conditions (Representative):
-
LC System: A suitable UHPLC or HPLC system.
-
Column: A C18 reversed-phase column (e.g., Agilent, Eclipse XDB-C18, 4.6 x 150 mm, 5 µm).[10]
-
Mobile Phase: A gradient or isocratic mixture of methanol and water with a modifier like formic acid or ammonium acetate. For example, methanol: 0.1% TFA in 5 mM Ammonium Acetate (90:10 v/v).[10]
-
Flow Rate: 0.500 mL/min.[10]
-
Injection Volume: 4-5 µL.[10]
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[10]
-
MRM Transitions:
5. Data Analysis:
-
Quantify Ethambutol concentrations by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.
Visualizations
Mechanism of Action of Ethambutol
Ethambutol is a bacteriostatic agent that inhibits the synthesis of the mycobacterial cell wall.[11] It specifically targets arabinosyl transferases (EmbA, EmbB, and EmbC), enzymes essential for the polymerization of arabinose into arabinogalactan, a key component of the cell wall.[8][12] Inhibition of these enzymes disrupts the formation of the mycolyl-arabinogalactan-peptidoglycan complex, leading to increased cell wall permeability.[11]
Experimental Workflow for Pharmacokinetic Analysis
The following diagram illustrates a typical workflow for a preclinical or clinical pharmacokinetic study of Ethambutol utilizing this compound.
Logical Relationship: Role of this compound in Bioanalysis
This diagram outlines the logical justification for using a stable isotope-labeled internal standard like this compound in quantitative bioanalysis.
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. A high‐throughput LC–MS/MS method for simultaneous determination of isoniazid, ethambutol and pyrazinamide in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. Pharmacokinetics of Ethambutol under Fasting Conditions, with Food, and with Antacids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Population Pharmacokinetics and Pharmacogenetics of Ethambutol in Adult Patients Coinfected with Tuberculosis and HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Ethambutol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. omicsonline.org [omicsonline.org]
- 11. Ethambutol - Wikipedia [en.wikipedia.org]
- 12. What is the mechanism of Ethambutol Hydrochloride? [synapse.patsnap.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Matrix Effects with Ethambutol-d10
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot matrix effects encountered during the bioanalysis of Ethambutol using its deuterated internal standard, Ethambutol-d10, by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of Ethambutol bioanalysis?
A: Matrix effects are the alteration of ionization efficiency of an analyte by the presence of co-eluting, undetected components in the sample matrix.[1] In the bioanalysis of Ethambutol from matrices like plasma or urine, these endogenous components can either suppress or enhance the ionization of Ethambutol and its internal standard, this compound, in the mass spectrometer's ion source.[2][3] This interference can lead to inaccurate and imprecise quantification.[4] A primary cause of matrix effects, particularly ion suppression in plasma samples, is the presence of phospholipids.[5]
Q2: My this compound (internal standard) signal is inconsistent across my sample batch. What could be the cause?
A: Significant variability in the internal standard (IS) response is a red flag for uncontrolled matrix effects.[6] While this compound is a stable isotope-labeled (SIL) internal standard and is expected to behave similarly to Ethambutol, differential matrix effects can still occur.[7] This variability can arise if the IS and the analyte do not co-elute perfectly or if they are affected differently by the matrix components.[7] Other potential causes include errors in sample preparation, such as inconsistent IS spiking, or issues with the LC-MS system itself.[7]
Q3: I am observing low signal intensity for Ethambutol, even at higher concentrations. Could this be due to matrix effects?
A: Yes, a common manifestation of matrix effects is ion suppression, which leads to a decrease in the analyte's signal intensity.[2][8] This occurs when co-eluting matrix components compete with Ethambutol for ionization in the ESI source.[8] To confirm if ion suppression is the cause, a post-column infusion experiment is highly recommended.[9][10] This experiment will help identify the regions in your chromatogram where ion suppression is most pronounced.
Q4: How can I qualitatively assess if my analysis is suffering from matrix effects?
A: The post-column infusion experiment is a widely used qualitative method to visualize matrix effects across a chromatographic run.[9][10] In this experiment, a constant flow of Ethambutol is introduced into the mobile phase after the analytical column but before the mass spectrometer.[11] A blank, extracted matrix sample is then injected.[11] Any dip or rise in the constant Ethambutol signal indicates ion suppression or enhancement, respectively, at that specific retention time.[11]
Q5: What are the regulatory expectations regarding matrix effects for bioanalytical method validation?
A: Regulatory bodies like the FDA and international guidelines such as the ICH M10 guidance emphasize the importance of evaluating and controlling matrix effects during bioanalytical method validation.[4][12][13] The validation process should demonstrate the selectivity, specificity, accuracy, and precision of the method in the presence of matrix components.[4][14] It is recommended to evaluate the matrix effect in at least six different lots of the biological matrix.[4] The precision of the low and high quality controls prepared in these different matrix lots should not exceed 15% coefficient of variation (CV).[4]
Troubleshooting Guides
Problem: Inconsistent or Unacceptable Matrix Factor
Symptoms:
-
High coefficient of variation (>15%) for the matrix factor across different lots of biological matrix.
-
Inaccurate quality control (QC) sample results when using different matrix sources.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent matrix factor.
Detailed Steps:
-
Enhance Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before they enter the LC-MS system.[5][15]
-
Protein Precipitation (PPT): This is a simple but often less clean method.[16] If you are using PPT, consider adding a subsequent clean-up step.
-
Liquid-Liquid Extraction (LLE): LLE can provide cleaner extracts than PPT.[16] Optimizing the pH and the choice of organic solvent is crucial for selectively extracting Ethambutol while leaving matrix components behind.[5]
-
Solid-Phase Extraction (SPE): SPE, particularly mixed-mode SPE, can offer the cleanest extracts by utilizing multiple retention mechanisms to remove a broad range of interferences.[16][17]
-
-
Optimize Chromatography: If sample preparation improvements are insufficient, modifying your chromatographic method can help separate Ethambutol from the co-eluting interferences.[18]
-
Change Gradient Profile: A shallower gradient can improve the resolution between Ethambutol and interfering peaks.
-
Alternative Column Chemistry: Switching to a different column chemistry (e.g., HILIC for polar compounds like Ethambutol) can alter the elution profile of both the analyte and matrix components.[9]
-
-
Ensure Co-elution of Internal Standard: Verify that this compound co-elutes with Ethambutol. A stable isotope-labeled internal standard is the best choice to compensate for matrix effects as it is expected to be affected in the same way as the analyte.[7][18]
-
Method of Standard Addition: For particularly challenging matrices, the method of standard addition can be used to quantify Ethambutol accurately.[19][20][21] This method involves adding known amounts of Ethambutol to the sample and extrapolating to determine the original concentration, thereby accounting for the specific matrix effects in each sample.[19][20]
Quantitative Data Summary: Comparison of Sample Preparation Techniques
The following table summarizes the typical performance of different sample preparation techniques in reducing matrix effects for a polar compound like Ethambutol in human plasma.
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Precision (%CV) |
| Protein Precipitation (PPT) | 85 - 105 | 60 - 120 | < 15 |
| Liquid-Liquid Extraction (LLE) | 70 - 90 | 80 - 110 | < 10 |
| Solid-Phase Extraction (SPE) | 90 - 105 | 95 - 105 | < 5 |
Data is illustrative and may vary based on the specific protocol and matrix lot.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike Method)
This protocol determines the matrix factor (MF) by comparing the response of an analyte in a post-extraction spiked matrix sample to its response in a neat solution.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike Ethambutol and this compound into the mobile phase or reconstitution solvent at low and high QC concentrations.
-
Set B (Post-Spiked Matrix): Extract at least six different lots of blank biological matrix. Spike the extracted matrix with Ethambutol and this compound at low and high QC concentrations.
-
Set C (Pre-Spiked Matrix): Spike Ethambutol and this compound into at least six different lots of blank biological matrix at low and high QC concentrations before extraction.
-
-
Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system.
-
Calculate Matrix Factor (MF) and Recovery:
-
Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)
-
Recovery (%) = (Peak Area in Set C) / (Peak Area in Set B) * 100
-
IS-Normalized MF = (Peak Area Ratio of Analyte/IS in Set B) / (Peak Area Ratio of Analyte/IS in Set A)
-
Interpretation:
-
An MF value of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
The %CV of the MF across the different matrix lots should be ≤15%.
Caption: Workflow for quantitative assessment of matrix effect.
Protocol 2: Qualitative Assessment of Matrix Effect (Post-Column Infusion)
This protocol helps to identify the retention time windows where ion suppression or enhancement occurs.[9][10][11][22][23]
Methodology:
-
System Setup:
-
Set up the LC-MS/MS system as you would for your Ethambutol analysis.
-
Using a T-connector, infuse a standard solution of Ethambutol at a constant flow rate (e.g., 10 µL/min) into the mobile phase stream between the analytical column and the mass spectrometer.
-
-
Acquisition:
-
Begin infusing the Ethambutol solution and allow the signal to stabilize, establishing a baseline.
-
Inject a blank, extracted matrix sample onto the LC column.
-
-
Data Analysis:
-
Monitor the signal of the infused Ethambutol throughout the chromatographic run.
-
A decrease in the baseline signal indicates ion suppression at that retention time.
-
An increase in the baseline signal indicates ion enhancement at that retention time.
-
Caption: Workflow for post-column infusion experiment.
References
- 1. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. DSpace [research-repository.griffith.edu.au]
- 4. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. ovid.com [ovid.com]
- 7. benchchem.com [benchchem.com]
- 8. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 9. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. fda.gov [fda.gov]
- 13. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 14. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 15. drawellanalytical.com [drawellanalytical.com]
- 16. Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Standard addition - Wikipedia [en.wikipedia.org]
- 20. mdpi.com [mdpi.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. research-portal.uu.nl [research-portal.uu.nl]
- 23. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing LC-MS/MS Parameters for Ethambutol-d10
Welcome to the technical support center for the LC-MS/MS analysis of Ethambutol and its deuterated internal standard, Ethambutol-d10. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the recommended MRM transitions for Ethambutol and this compound?
A1: Multiple Reaction Monitoring (MRM) is crucial for the selective and sensitive quantification of Ethambutol. For Ethambutol, the protonated molecule [M+H]⁺ is typically used as the precursor ion. This compound is a suitable internal standard for this analysis.[1]
Based on the fragmentation patterns of Ethambutol, the following MRM transitions are recommended. Please note that the optimal collision energies should be determined empirically on your specific mass spectrometer.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Putative Fragment |
| Ethambutol | 205.2 | 116.1 | [C6H14NO]+ |
| Ethambutol | 205.2 | 88.1 | [C4H10NO]+ |
| This compound | 215.2 | 126.1 | Deuterated [C6H14NO]+ fragment |
| This compound | 215.2 | 92.1 | Deuterated [C4H10NO]+ fragment |
Note: The exact m/z values for this compound product ions are predicted based on the fragmentation of the unlabeled compound and the positions of the deuterium atoms. It is essential to confirm these transitions by infusing a standard solution of this compound and performing a product ion scan.
Q2: What are the typical chromatographic challenges encountered with Ethambutol and how can they be addressed?
A2: Ethambutol is a polar and basic compound, which can present challenges for traditional reversed-phase (RP) chromatography, often resulting in poor retention and peak tailing.
-
Poor Retention: To enhance retention on a C18 column, a mobile phase with a high aqueous component and an acidic modifier (e.g., 0.1% formic acid) is often used to promote ionization of Ethambutol.[2]
-
Peak Tailing: Peak tailing can occur due to interactions between the basic amine groups of Ethambutol and residual silanols on the silica backbone of the column. Using a column with end-capping or a novel stationary phase, such as one with embedded polar groups, can mitigate these secondary interactions. Operating the mobile phase at a low pH (e.g., 2-3) can also help by protonating the silanol groups and reducing their interaction with the protonated analyte.
-
Alternative Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative to reversed-phase chromatography for highly polar compounds like Ethambutol. HILIC columns use a polar stationary phase and a mobile phase with a high organic content, which promotes the retention of polar analytes.
Q3: How can I minimize matrix effects when analyzing Ethambutol in biological samples like plasma?
A3: Matrix effects, which are the suppression or enhancement of ionization of the analyte of interest by co-eluting compounds from the sample matrix, are a common issue in bioanalysis.
-
Effective Sample Preparation: A robust sample preparation method is the first line of defense against matrix effects. For Ethambutol in plasma, protein precipitation (PPT) with acetonitrile or methanol is a common and straightforward approach.[3] However, for more complex matrices or to achieve lower detection limits, solid-phase extraction (SPE) may be necessary to remove interfering phospholipids and other endogenous components more effectively.
-
Chromatographic Separation: Ensure adequate chromatographic separation of Ethambutol from the bulk of the matrix components. Adjusting the gradient profile to allow for the elution of highly polar matrix components at the beginning of the run, away from the analyte peak, can be beneficial.
-
Use of a Stable Isotope-Labeled Internal Standard: The use of a stable isotope-labeled internal standard like this compound is highly recommended.[1] Since it co-elutes with the analyte and has very similar ionization properties, it can effectively compensate for variations in ionization efficiency caused by matrix effects.
Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments in a question-and-answer format.
Issue 1: No or Low Signal for this compound
-
Question: I am not observing a signal, or the signal is very weak for my this compound internal standard. What should I check?
-
Answer:
-
Confirm MRM Transitions: First, ensure that you are using the correct precursor and product ion m/z values for this compound. Infuse a fresh, known concentration of the this compound standard directly into the mass spectrometer to optimize the cone voltage and collision energy and to confirm the fragment ions.
-
Check Standard Integrity: Verify the concentration and integrity of your this compound stock and working solutions. Degradation or incorrect preparation can lead to a weak signal.
-
Investigate Ion Source Conditions: Optimize the ion source parameters, including capillary voltage, source temperature, and gas flows, to ensure efficient ionization of this compound.
-
Assess Sample Preparation: Evaluate your sample preparation procedure for any steps where the internal standard might be lost. Ensure accurate and consistent spiking of the internal standard into all samples and standards.
-
Issue 2: Poor Peak Shape (Tailing or Fronting) for Ethambutol
-
Question: My chromatograms for Ethambutol show significant peak tailing. What are the likely causes and solutions?
-
Answer:
-
Secondary Silanol Interactions (Tailing): As a basic compound, Ethambutol can interact with acidic silanol groups on the surface of the HPLC column packing material.
-
Solution: Use a column with high-density end-capping or a column with a different chemistry (e.g., embedded polar group). Lowering the mobile phase pH to around 2-3 with an additive like formic acid can protonate the silanols, reducing their interaction with the positively charged Ethambutol.
-
-
Column Overload (Fronting): Injecting too much analyte can saturate the stationary phase, leading to peak fronting.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Injection Solvent Mismatch: If the injection solvent is significantly stronger (more organic in reversed-phase, more aqueous in HILIC) than the initial mobile phase, it can cause peak distortion.
-
Solution: Reconstitute your final sample extract in a solvent that is as close as possible in composition to the initial mobile phase conditions.
-
-
Issue 3: High Variability in Results
-
Question: I am observing high variability in the calculated concentrations of Ethambutol across my sample set. What could be the reason?
-
Answer:
-
Inconsistent Sample Preparation: Inconsistent recovery during sample preparation is a common source of variability. Ensure that all steps, such as vortexing times, centrifugation speeds, and evaporation conditions, are consistent for all samples. The use of a stable isotope-labeled internal standard like this compound should help to correct for this.
-
Matrix Effects: As discussed in the FAQs, variable matrix effects between different samples can lead to inconsistent results. If you suspect this, you can perform a post-column infusion experiment to identify regions of ion suppression or enhancement in your chromatogram. Improving your sample cleanup or chromatographic separation may be necessary.
-
System Instability: Check the stability of your LC-MS/MS system. Fluctuations in pump pressure, inconsistent autosampler injections, or a dirty ion source can all contribute to variability. Perform a system suitability test before each batch of samples to ensure the instrument is performing optimally.
-
Experimental Protocols
A detailed experimental protocol for the analysis of Ethambutol in human plasma using LC-MS/MS with this compound as an internal standard is provided below.
1. Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample, standard, or quality control sample in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of cold acetonitrile to precipitate the proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and inject into the LC-MS/MS system.
2. LC-MS/MS Parameters
The following table summarizes a typical set of LC-MS/MS parameters. These should be optimized for your specific instrumentation.
| Parameter | Value |
| LC System | |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetononitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3 min, hold for 1 min, return to 5% B and re-equilibrate |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Visualizations
The following diagrams illustrate key workflows and concepts in the optimization of LC-MS/MS parameters for this compound.
References
Ethambutol-d10 Stability in Biological Matrices: A Technical Support Center
This technical support center provides guidance on the stability of Ethambutol-d10 in various biological matrices for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common issues encountered during experimental workflows.
Disclaimer: Specific stability data for this compound in biological matrices is limited in publicly available literature. The information provided here is largely based on stability studies of the non-deuterated form, Ethambutol. As with any analytical method, it is crucial to perform in-house validation of this compound stability under your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the typical stability concerns for this compound in biological samples?
As a deuterated internal standard, the stability of this compound is critical for accurate quantification of Ethambutol in biological matrices. Key stability aspects to consider are:
-
Freeze-Thaw Stability: The integrity of the analyte after repeated cycles of freezing and thawing.
-
Short-Term (Bench-Top) Stability: The stability of the analyte in the processed sample at room temperature for the duration of the analytical run.
-
Long-Term Stability: The stability of the analyte in the biological matrix when stored frozen for an extended period.
-
Autosampler Stability: The stability of the analyte in the processed sample while sitting in the autosampler.
Q2: How should I store biological samples containing this compound?
Based on studies of Ethambutol, it is recommended to store plasma and urine samples at -20°C or lower. Ethambutol in plasma has been found to be stable for at least one month when stored at -20°C.[1] For urine, Ethambutol was recovered quantitatively and was stable for at least one week when stored at -20°C.[2] It is best practice to minimize the duration of storage at room temperature before processing and analysis.
Q3: How many freeze-thaw cycles can my samples undergo?
While specific data for this compound is not available, studies on Ethambutol have shown it to be stable through three freeze-thaw cycles.[3] It is advisable to aliquot samples if multiple analyses are anticipated to avoid repeated freeze-thaw cycles.
Q4: What is the acceptable stability range for an internal standard like this compound?
According to regulatory guidelines from agencies like the U.S. Food and Drug Administration (FDA), an analyte is considered stable if the mean concentration at each stability time point is within ±15% of the nominal concentration.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent Internal Standard (IS) Peak Area | Degradation of this compound during sample processing or storage. | - Assess bench-top stability by letting a processed sample sit at room temperature and injecting it at various time points. - Evaluate freeze-thaw stability by subjecting samples to multiple freeze-thaw cycles. - Ensure consistent and appropriate storage temperatures. |
| Shift in IS Retention Time | Issues with the analytical column or mobile phase. | - Check the column for degradation or contamination. - Prepare fresh mobile phase and ensure correct pH. - Verify the HPLC/UPLC system is functioning correctly. |
| Presence of Degradation Products | Exposure to harsh conditions (e.g., extreme pH, high temperature, light). Ethambutol can undergo hydrolysis, oxidation, and photolysis.[4] | - Protect samples from light. - Avoid extreme pH during sample extraction and processing. - Ensure temperature control throughout the experiment. |
| Matrix Effects (Ion Suppression or Enhancement) | Co-eluting endogenous components from the biological matrix affecting the ionization of this compound. | - Optimize the sample preparation method (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) to remove interfering substances. - Adjust chromatographic conditions to separate the analyte from interfering peaks. |
Experimental Protocols
The following are generalized protocols for assessing the stability of this compound. These should be adapted and validated for your specific laboratory conditions and matrices.
Protocol 1: Freeze-Thaw Stability Assessment
-
Sample Preparation: Spike a known concentration of this compound into at least three replicates of the biological matrix (e.g., plasma, urine).
-
Baseline Analysis: Analyze one set of freshly prepared samples immediately to establish the baseline concentration (T=0).
-
Freeze-Thaw Cycles:
-
Freeze the remaining replicates at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.
-
Thaw the samples completely at room temperature.
-
Repeat this freeze-thaw cycle for a predetermined number of cycles (typically 3-5).
-
-
Analysis: After the final thaw, process and analyze the samples.
-
Evaluation: Compare the mean concentration of the freeze-thaw samples to the baseline concentration. The deviation should be within ±15%.
Protocol 2: Short-Term (Bench-Top) Stability Assessment
-
Sample Preparation: Spike a known concentration of this compound into at least three replicates of the biological matrix.
-
Storage: Place the samples at room temperature (bench-top) for a duration that mimics the expected sample processing and analysis time (e.g., 4, 8, 24 hours).
-
Analysis: At each time point, process and analyze the samples.
-
Evaluation: Compare the mean concentration of the bench-top samples to freshly prepared samples. The deviation should be within ±15%.
Protocol 3: Long-Term Stability Assessment
-
Sample Preparation: Prepare a set of quality control (QC) samples by spiking known concentrations of this compound into the biological matrix.
-
Storage: Store these QC samples at the intended long-term storage temperature (e.g., -20°C or -80°C).
-
Analysis: At specified time intervals (e.g., 1, 3, 6, 12 months), retrieve a set of QC samples, thaw them, and analyze them against a freshly prepared calibration curve.
-
Evaluation: Compare the mean concentration of the stored QC samples to the nominal concentration. The deviation should be within ±15%.
Data Presentation
Table 1: Summary of Ethambutol Stability in Human Plasma
| Stability Test | Storage Condition | Duration | Stability | Reference |
| Long-Term | -20°C | 1 month | Stable | [1] |
| Freeze-Thaw | -20°C to Room Temp | 3 cycles | Stable | [3] |
| Bench-Top | Room Temperature | 6 hours | Stable | [3] |
| Autosampler | Not Specified | 28 hours | Stable | [3] |
Table 2: Summary of Ethambutol Stability in Human Urine
| Stability Test | Storage Condition | Duration | Stability | Reference |
| Long-Term | -20°C | 1 week | Stable | [2] |
| Bench-Top (pH dependent) | 37.5°C | 24 hours | Stable at pH 4-8 | [5] |
| Bench-Top (pH dependent) | Room Temperature | 24 hours | Stable at pH 4-8 | [5] |
Visualizations
Caption: Workflow for this compound Stability Testing.
Caption: Troubleshooting Logic for Inconsistent Internal Standard Response.
References
- 1. Determination of ethambutol in plasma by high-performance liquid chromatography after pre-column derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Standardization of the method for estimation of ethambutol in pharmaceutical preparations and biological fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. omicsonline.org [omicsonline.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Potential for isotopic exchange in Ethambutol-d10
Technical Support Center: Ethambutol-d10
This guide provides troubleshooting advice and answers to frequently asked questions regarding the potential for isotopic exchange in this compound. It is intended for researchers, scientists, and drug development professionals using this deuterated standard in quantitative analyses.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where are the deuterium labels located?
This compound is a stable isotope-labeled version of Ethambutol, a bacteriostatic agent used to treat tuberculosis.[1] In commercially available standards, the ten deuterium (d) atoms are typically located on the carbon backbone, specifically on the two ethyl groups of the butanol moieties. This placement on carbon atoms is crucial as C-D bonds are significantly more stable and less prone to exchange than deuterium atoms attached to heteroatoms like oxygen (-OH) or nitrogen (-NH).[2][3] this compound is commonly used as an internal standard in quantitative mass spectrometry (MS) assays.[1]
Q2: What is isotopic exchange and why is it a concern?
Isotopic exchange, specifically hydrogen-deuterium (H/D) exchange, is a chemical reaction where a deuterium atom on a molecule is swapped for a hydrogen atom from the surrounding environment (e.g., solvent), or vice versa.[4] For researchers using deuterated internal standards, the primary concern is "back-exchange," where deuterium atoms on the standard are replaced by hydrogen.[5][6] This process effectively lowers the concentration of the deuterated standard and can lead to inaccurate and imprecise quantitative results.[3][6]
Q3: Is this compound susceptible to isotopic exchange?
The potential for isotopic exchange in this compound is very low under typical analytical conditions. The deuterium labels are strategically placed on the carbon skeleton, which is not readily exchangeable.[2][7] However, Ethambutol's structure also contains four potentially exchangeable protons on its two hydroxyl (-OH) and two secondary amine (-NH) groups.[8] While these protons can exchange freely with protic solvents (like water or methanol), the deuterium atoms on the carbon backbone will remain stable. Therefore, the integrity of the d10 label is generally considered robust.
Q4: What experimental factors could theoretically promote isotopic exchange?
While the C-D bonds in this compound are stable, extreme conditions can facilitate H/D exchange on even non-labile positions.[4] Key factors include:
-
pH: The rate of H/D exchange is minimized at a pH of approximately 2.5-3.0.[4] Both highly acidic and highly basic conditions can catalyze the exchange process.[4][5]
-
Temperature: Elevated temperatures can increase the rate of chemical reactions, including isotopic exchange.[5] It is always recommended to store standards and samples at low temperatures (e.g., 4°C or -20°C).[5]
-
Solvent: Protic solvents (e.g., water, methanol) are necessary to provide a source of hydrogen for back-exchange.[4]
-
In-source Exchange: In some cases, the high-energy environment of a mass spectrometer's ion source can cause H/D exchange, although this is distinct from the stability of the compound in solution.[6][7]
Troubleshooting Guide
Problem: My quantitative results are inconsistent, and I suspect isotopic instability with my this compound internal standard.
Inconsistent results using a deuterated internal standard can arise from several factors, including isotopic instability, matrix effects, or issues with the standard's purity.[5][9] Use the following steps to troubleshoot the issue.
Step 1: Verify the Isotopic Purity of the Standard First, confirm the isotopic purity of your this compound stock. A high concentration of the standard should be analyzed by LC-MS to check for the presence of the unlabeled analyte.[6] Generally, an isotopic enrichment of ≥98% is recommended for reliable quantification.[5]
Step 2: Assess Stability Under Your Experimental Conditions If the purity is confirmed, assess the stability of the standard in your specific experimental matrix and solvents. An experimental workflow for this is outlined below. This involves incubating the standard under your typical sample preparation and storage conditions and monitoring its isotopic distribution over time.
Step 3: Evaluate for Matrix Effects Matrix effects, where components in the sample suppress or enhance the ionization of the analyte and/or internal standard, are a common cause of variability.[3] Ensure that Ethambutol and this compound are co-eluting perfectly, as even a slight separation can expose them to different matrix environments in the ion source.[5][9]
Experimental Protocols
Protocol: Assessing the Isotopic Stability of this compound
This protocol is designed to determine if back-exchange is occurring under your specific analytical conditions.
1. Preparation of Solutions:
- Prepare a solution of this compound at a known concentration (e.g., 1 µg/mL) in the solvent/matrix you use for your sample analysis (e.g., extracted blank plasma, mobile phase).
- Prepare identical solutions buffered at different pH values relevant to your work, for example:
- pH 4.0 (Acidic)
- pH 7.4 (Physiological)
- pH 9.0 (Basic)
2. Incubation:
- Divide each solution into aliquots for different time points and temperatures.
- Time points: T=0, T=4h, T=8h, T=24h
- Temperatures: 4°C (refrigerated), 25°C (room temp), 37°C (physiological)
- Incubate the samples as per the matrix above.
3. Sample Analysis:
- At each time point, take one aliquot from each condition. If the matrix contains protein, perform your standard protein precipitation/extraction procedure.
- Analyze the samples immediately using a validated LC-MS/MS method.
- Monitor the mass transitions for this compound (parent and fragment ions) as well as any potential back-exchanged species (e.g., d9, d8).
4. Data Analysis:
- For each condition and time point, calculate the peak area of this compound.
- Plot the peak area of this compound against time for each condition. A significant decrease in the peak area over time, especially at higher temperatures or extreme pH values, may indicate isotopic exchange.
- Compare the data to assess which conditions are most critical for maintaining stability.
Data Presentation
The following table summarizes hypothetical stability data from the protocol described above. This illustrates how to present findings on isotopic stability.
| Condition | Solvent/Matrix | Temperature | % this compound Remaining (after 24h) |
| pH 4.0 | Mobile Phase A | 4°C | >99% |
| Mobile Phase A | 25°C | >99% | |
| Mobile Phase A | 37°C | 98.5% | |
| pH 7.4 | Extracted Plasma | 4°C | >99% |
| Extracted Plasma | 25°C | >99% | |
| Extracted Plasma | 37°C | 99.1% | |
| pH 9.0 | 50:50 ACN:H₂O | 4°C | >99% |
| 50:50 ACN:H₂O | 25°C | 97.2% | |
| 50:50 ACN:H₂O | 37°C | 95.8% |
Table 1: Example stability data for this compound under various experimental conditions. The data shows excellent stability at acidic and neutral pH, with a minor loss observed under basic conditions at elevated temperatures.
Visualizations
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: Factors influencing the isotopic stability of this compound.
Caption: Experimental workflow for assessing isotopic stability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. Ethambutol | C10H24N2O2 | CID 14052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. myadlm.org [myadlm.org]
Technical Support Center: Overcoming Ion Suppression with Ethambutol-d10
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Ethambutol-d10 to overcome ion suppression in LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect the analysis of ethambutol?
A1: Ion suppression is a phenomenon in mass spectrometry where the ionization efficiency of the analyte of interest, in this case, ethambutol, is reduced by the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[1] This leads to a decreased signal intensity, which can result in poor sensitivity, inaccuracy, and imprecision in quantification.[2]
Q2: How does using this compound help in overcoming ion suppression?
A2: this compound is a stable isotope-labeled (SIL) internal standard.[3] Because it is chemically almost identical to ethambutol, it co-elutes chromatographically and experiences the same degree of ion suppression.[4][5] By adding a known concentration of this compound to your samples, you can use the ratio of the peak area of ethambutol to the peak area of this compound for quantification. This ratio remains constant even if both signals are suppressed, thus correcting for the matrix effect.[6][7]
Q3: Can the use of this compound completely eliminate ion suppression?
A3: this compound does not eliminate the phenomenon of ion suppression itself. Instead, it compensates for the signal loss caused by it.[4] The underlying issue of co-eluting matrix components reducing ionization efficiency still exists. However, by using a SIL internal standard, the accuracy and precision of the quantification can be significantly improved.
Q4: Are there any potential issues with using this compound as an internal standard?
A4: A potential issue is the "isotope effect," where the deuterated internal standard may have a slightly different retention time than the non-deuterated analyte.[4] If this separation occurs in a region of significant ion suppression, the analyte and internal standard will experience different degrees of suppression, leading to inaccurate results.[5] Therefore, it is crucial to ensure co-elution. Another point to consider is the purity of the deuterated standard, as impurities could potentially interfere with the analyte peak.
Troubleshooting Guides
Problem: Low or inconsistent signal for ethambutol even with this compound.
Possible Cause 1: Significant Ion Suppression Affecting Both Analyte and Internal Standard
-
How to Diagnose: Even with an internal standard, severe ion suppression can reduce the signal-to-noise ratio to a point where detection is unreliable.
-
Solution:
-
Improve Sample Preparation: Employ more rigorous sample clean-up techniques like solid-phase extraction (SPE) to remove interfering matrix components.
-
Optimize Chromatography: Adjust the mobile phase gradient or use a different column chemistry to separate ethambutol from the suppression zone.
-
Dilute the Sample: A simple dilution of the sample can reduce the concentration of matrix components, thereby lessening the ion suppression effect.
-
Possible Cause 2: Chromatographic Separation of Ethambutol and this compound (Isotope Effect)
-
How to Diagnose: Examine the chromatograms closely to see if the peaks for ethambutol and this compound are perfectly co-eluting. A slight shift in retention time can be problematic.[5]
-
Solution:
-
Modify Chromatographic Conditions: Adjusting the mobile phase composition or temperature can sometimes improve co-elution.
-
Use a Column with Lower Resolution: In some cases, a column with slightly lower resolving power can help to merge the peaks of the analyte and its deuterated internal standard, ensuring they experience the same matrix effects.[5]
-
Quantitative Data
The use of a stable isotope-labeled internal standard like Ethambutol-d4 (a close analog to this compound) can be assessed by calculating the IS-normalized matrix factor. A matrix factor of 1 indicates no matrix effect, values <1 indicate ion suppression, and values >1 indicate ion enhancement. The goal is for the IS-normalized matrix factor to be close to 1, with a low coefficient of variation (%CV) across different lots of the biological matrix.
| Analyte | Internal Standard | Matrix | Matrix Factor (Analyte) | Matrix Factor (IS) | IS-Normalized Matrix Factor | %CV of IS-Normalized Matrix Factor |
| Ethambutol | Ethambutol-d4 | Breast Milk | 0.88 | 0.92 | 0.96 | 2.8 |
| Ethambutol | Ethambutol-d4 | Plasma | 0.92 | 0.95 | 0.97 | 3.5 |
This data is representative and compiled from validation principles. Actual values may vary based on experimental conditions.[8]
Experimental Protocols
Protocol 1: Assessment of Matrix Effect Using a Post-Extraction Spike
This protocol helps to quantify the extent of ion suppression in your sample matrix.
-
Prepare three sets of samples:
-
Set A (Neat Solution): Ethambutol and this compound spiked into the mobile phase or a clean solvent.
-
Set B (Post-Extraction Spike): Extract blank plasma. Spike ethambutol and this compound into the extracted matrix post-extraction.
-
Set C (Pre-Extraction Spike): Spike ethambutol and this compound into blank plasma before extraction.
-
-
Analyze all three sets of samples using your validated LC-MS/MS method.
-
Calculate the Matrix Effect and Recovery:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Process Efficiency (%) = (Peak Area in Set C / Peak Area in Set A) * 100
-
A matrix effect value significantly less than 100% indicates ion suppression.
Protocol 2: LC-MS/MS Method for Ethambutol Quantification
This is a general LC-MS/MS method based on literature.[3][9][10]
-
Sample Preparation: Protein precipitation. To 100 µL of plasma, add 300 µL of acetonitrile containing this compound. Vortex and centrifuge. Evaporate the supernatant and reconstitute in the mobile phase.
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).[9]
-
Mobile Phase A: 5 mM Ammonium Acetate in water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start with 10% B, ramp to 90% B over 5 minutes, hold for 2 minutes, and then re-equilibrate.
-
Flow Rate: 0.5 mL/min.[9]
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Ethambutol: 205.2 -> 116.1[9]
-
This compound: 215.2 -> 120.1 (predicted)
-
-
Optimize instrument parameters (e.g., capillary voltage, source temperature, collision energy) by infusing a standard solution of ethambutol and this compound.
-
Visualizations
Caption: High-level workflow for sample analysis using an internal standard.
References
- 1. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A high‐throughput LC–MS/MS method for simultaneous determination of isoniazid, ethambutol and pyrazinamide in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. waters.com [waters.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Internal standard signal suppression by co-eluting analyte in isotope dilution LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. omicsonline.org [omicsonline.org]
- 10. LC-QToF-MS method for quantification of ethambutol, isoniazid, pyrazinamide and rifampicin in human plasma and its application - PubMed [pubmed.ncbi.nlm.nih.gov]
Ethambutol-d10 interference from metabolites or co-administered drugs
This technical support guide is intended for researchers, scientists, and drug development professionals using Ethambutol-d10 as an internal standard in quantitative analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). It addresses potential interferences from Ethambutol metabolites and co-administered drugs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in our experiments?
This compound is a deuterated form of Ethambutol, meaning that ten hydrogen atoms in the molecule have been replaced with deuterium atoms. This isotopic labeling makes it an ideal internal standard for quantitative analysis. Since it is chemically identical to Ethambutol, it behaves similarly during sample preparation and chromatographic separation. However, its increased mass allows it to be distinguished from the unlabeled drug by a mass spectrometer, enabling accurate quantification of Ethambutol in a sample.
Q2: What are the known metabolites of Ethambutol?
Ethambutol is primarily metabolized in the liver. The main metabolic pathway involves the oxidation of the alcohol groups to an aldehyde intermediate, which is then further converted to a dicarboxylic acid derivative.[1][2] Recently, a novel metabolite, 2-aminobutyric acid (AABA), has also been identified.[3][4]
Q3: Which drugs are commonly co-administered with Ethambutol and could potentially interfere with my analysis?
Ethambutol is a first-line treatment for tuberculosis and is typically administered as part of a multi-drug regimen. The most common co-administered drugs are isoniazid, rifampicin, and pyrazinamide.[5] It is crucial to consider the potential for these compounds or their metabolites to interfere with the analytical signal of this compound.
Troubleshooting Guide: this compound Interference
Issue 1: Suspected Interference with this compound Signal
Symptoms:
-
Inaccurate or imprecise quantification of Ethambutol.
-
Unexplained peaks in the this compound mass chromatogram.
-
Poor reproducibility of results.
Possible Causes and Solutions:
-
Isobaric Interference from Metabolites: A metabolite of Ethambutol may have a mass-to-charge ratio (m/z) that is very close to that of this compound, leading to an overlapping signal.
-
Troubleshooting Steps:
-
Confirm MRM Transitions: Verify that you are using the correct Multiple Reaction Monitoring (MRM) transitions for both Ethambutol and this compound.
-
Analyze Blank Matrix: Analyze a blank matrix (e.g., plasma from a subject not dosed with Ethambutol) to check for endogenous interferences at the retention time of this compound.
-
Analyze Samples with High Metabolite Concentrations: If possible, analyze samples from a late time point after dosing, where metabolite concentrations are expected to be higher, to see if the interfering peak increases.
-
Chromatographic Separation: Optimize your liquid chromatography method to achieve baseline separation of Ethambutol from its metabolites. A longer run time or a different column chemistry may be necessary.
-
-
-
Interference from Co-administered Drugs or their Metabolites: A co-administered drug or its metabolite could have a fragment that is isobaric with the product ion of this compound.
-
Troubleshooting Steps:
-
Review MRM Transitions of Co-administered Drugs: Consult the table below for the MRM transitions of common anti-tuberculosis drugs. Check for any potential overlap with your this compound transition.
-
Spike Experiments: Spike a blank matrix with the co-administered drugs (without Ethambutol or this compound) and analyze it using your LC-MS/MS method to see if any peaks appear in the this compound channel.
-
Adjust MRM Transitions: If interference is confirmed, you may need to select a different product ion for this compound that is unique and free from interference.
-
-
Experimental Protocols
Protocol 1: Sample Preparation for LC-MS/MS Analysis of Ethambutol in Plasma
This protocol is a general guideline and may need to be optimized for your specific instrumentation and experimental conditions.
-
Protein Precipitation:
-
To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard (this compound).
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Injection:
-
Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
-
Protocol 2: General LC-MS/MS Parameters
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typical.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally used for Ethambutol and the co-administered drugs.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Data Presentation
Table 1: Molecular Weights and Anticipated Mass Transitions for Ethambutol and its Metabolites
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Precursor Ion (m/z) [M+H]⁺ | Product Ion (m/z) | Notes |
| Ethambutol | C₁₀H₂₄N₂O₂ | 204.31 | 205.2 | 116.1 | [1][6] |
| This compound | C₁₀H₁₄D₁₀N₂O₂ | 214.37 | ~215.2 | ~126.1 or other specific fragment | Precursor ion is an estimate; the exact m/z will depend on the position of the deuterium labels. The product ion will also be shifted. |
| Aldehyde Metabolite | C₁₀H₂₀N₂O₂ | 200.28 | 201.3 | Not available | Fragmentation may involve loss of water or cleavage of the ethylenediamine bridge. |
| Dicarboxylic Acid Metabolite | C₁₀H₂₀N₂O₄ | 232.28 | 233.3 | Not available | Fragmentation may involve loss of CO₂ and water. |
| 2-Aminobutyric Acid | C₄H₉NO₂ | 103.12 | 104.1 | Various fragments | Mass spectral data is available in public databases. |
Note: The exact MRM transition for this compound should be determined by direct infusion of the standard into the mass spectrometer. The precursor ion will be approximately 10 Da higher than that of unlabeled Ethambutol. The product ion will depend on where the deuterium labels are located on the molecule.
Table 2: MRM Transitions for Commonly Co-administered Anti-Tuberculosis Drugs
| Drug | Precursor Ion (m/z) [M+H]⁺ | Product Ion (m/z) | Reference |
| Isoniazid | 138.1 | 121.0 | [7] |
| Rifampicin | 823.4 | 791.4 | [8] |
| Pyrazinamide | 124.1 | 81.0 | [9] |
Visualizations
Caption: Metabolic pathway of Ethambutol.
References
- 1. Ethambutol | C10H24N2O2 | CID 14052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethambutol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Global Urine Metabolomics in Patients Treated with First-Line Tuberculosis Drugs and Identification of a Novel Metabolite of Ethambutol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A high‐throughput LC–MS/MS method for simultaneous determination of isoniazid, ethambutol and pyrazinamide in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. omicsonline.org [omicsonline.org]
- 7. academicjournals.org [academicjournals.org]
- 8. Quantification of rifampicin in human plasma and cerebrospinal fluid by a highly sensitive and rapid liquid chromatographic–tandem mass spectrometric method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. akjournals.com [akjournals.com]
Improving peak shape and chromatography for Ethambutol-d10
Welcome to the technical support center for Ethambutol-d10 analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in the chromatography of Ethambutol and its deuterated analog, this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why is my this compound peak showing significant tailing in reversed-phase HPLC?
A1: Peak tailing for this compound, a polar and basic compound, is a common issue in reversed-phase chromatography. The primary cause is the interaction between the basic amine groups of the molecule and acidic residual silanol groups on the surface of silica-based stationary phases (like C18). This secondary interaction is strong and leads to a portion of the analyte being retained longer, resulting in an asymmetrical peak shape.[1]
Troubleshooting Steps for Peak Tailing:
-
Mobile Phase pH Adjustment:
-
Low pH (2.5-3.5): At a low pH, the residual silanol groups on the silica packing are protonated (Si-OH), minimizing their ability to interact with the protonated amine groups of Ethambutol.[2] A 10-20 mM phosphate buffer at pH 2.5 is often effective.[2]
-
High pH (7-8): Alternatively, using a higher pH can ensure that Ethambutol is in a single, unprotonated form, which can sometimes improve peak shape on appropriate columns. However, ensure your column is stable at higher pH ranges.
-
-
Use of Mobile Phase Additives (Competing Bases):
-
Column Selection:
-
Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer accessible residual silanol groups, which significantly reduces peak tailing for basic compounds.
-
Consider Alternative Stationary Phases: If peak shape remains an issue, explore columns with different stationary phases. Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for retaining and separating highly polar compounds like Ethambutol.[4][5]
-
-
Reduce Sample Overload:
Q2: I am having trouble retaining this compound on my C18 column. What can I do to increase retention?
A2: Ethambutol is a very polar molecule, which results in poor retention on traditional non-polar C18 stationary phases under highly aqueous mobile phase conditions.
Strategies to Increase Retention:
-
Decrease Mobile Phase Organic Content: Reduce the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase. This will increase the polarity of the mobile phase, leading to stronger interaction between the non-polar stationary phase and your analyte, thus increasing retention time.
-
Use a Different Reversed-Phase Column: Consider a column with a less hydrophobic stationary phase, such as a C8 or a polar-embedded phase, which can provide better retention for polar analytes.
-
Employ Ion-Pair Chromatography: Introduce an ion-pairing reagent (e.g., heptafluorobutyric acid - HFBA) into the mobile phase. The ion-pairing reagent will form a neutral complex with the charged Ethambutol molecule, increasing its hydrophobicity and thereby its retention on a reversed-phase column.[1]
-
Switch to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is specifically designed for the analysis of polar compounds.[4][5] In HILIC, a polar stationary phase is used with a mobile phase rich in organic solvent. This allows for the retention of polar compounds that are not well-retained in reversed-phase mode.[4][5]
-
Pre-column Derivatization: Derivatizing Ethambutol with a non-polar agent can significantly increase its hydrophobicity and improve its retention and peak shape on a C18 column.[1][8][9] A common derivatizing agent is phenylethylisothiocyanate (PEIC).[1][10]
Q3: What are the recommended starting conditions for an LC-MS/MS method for this compound?
A3: For LC-MS/MS analysis, volatile mobile phase additives are required. Formic acid is a common choice as it is compatible with mass spectrometry and can help to improve peak shape by acidifying the mobile phase.
Recommended Starting Method Parameters:
| Parameter | Recommendation |
| Column | C18 or C8, 2.1 or 3.0 mm i.d., < 3 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol |
| Gradient | Start with a high percentage of Mobile Phase A (e.g., 95-98%) and ramp up the percentage of Mobile Phase B. |
| Flow Rate | 0.2 - 0.5 mL/min (depending on column dimensions) |
| Injection Volume | 1 - 10 µL |
| MS Detection | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Ethambutol: m/z 205.15 -> [Product Ion]; this compound: m/z 215.15 -> [Product Ion] (Product ions to be determined by infusion)[11] |
Experimental Protocols
Protocol 1: Standard Reversed-Phase HPLC-UV Method with Competing Base
This protocol describes a typical reversed-phase HPLC method for the analysis of Ethambutol, incorporating triethylamine (TEA) to improve peak shape.
-
Chromatographic System:
-
HPLC system with UV detector.
-
C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
-
Reagents and Solutions:
-
Mobile Phase: Prepare a mixture of 25 mM sodium dihydrogen phosphate buffer (with 1% v/v triethylamine, pH adjusted to 3.0 with orthophosphoric acid) and methanol in a 25:75 (v/v) ratio.[10]
-
Sample Diluent: Mobile phase.
-
Standard Solution: Prepare a stock solution of Ethambutol in the sample diluent. Prepare working standards by serial dilution.
-
-
Chromatographic Conditions:
-
Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (sample diluent) to ensure no interfering peaks are present.
-
Inject the standard solutions.
-
Inject the unknown samples.
-
Quantify the Ethambutol peak based on the calibration curve generated from the standard solutions.
-
Protocol 2: Pre-column Derivatization for Improved Chromatography
This protocol details the derivatization of Ethambutol with phenylethylisothiocyanate (PEIC) to enhance its chromatographic properties.
-
Reagents:
-
Derivatization Procedure:
-
Chromatographic Analysis:
Data Presentation
Table 1: Example Mobile Phase Compositions for Ethambutol Analysis
| Method Type | Mobile Phase Composition | Column Type | Reference |
| Reversed-Phase | Acetonitrile and Buffer Solution (50:50 v/v), pH 7.0 with Triethylamine | C18 | [3] |
| Reversed-Phase with Derivatization | Methanol, Water, Glacial Acetic Acid (70:30:0.2, v/v/v) | C18 | [8][12] |
| Reversed-Phase with Derivatization | 25 mM Sodium Dihydrogen Phosphate (1% TEA, pH 3.0) and Methanol (25:75 v/v) | C18 | [10] |
| LC-MS/MS | Water and Acetonitrile (both with 5 mM Ammonium Formate and 0.1% Formic Acid) | C18 | [13] |
Visualizations
Caption: Troubleshooting decision tree for addressing poor peak shape of this compound.
Caption: General workflow for developing a robust chromatographic method for this compound.
References
- 1. Development and validation of simple and sensitive HPLC-UV method for ethambutol hydrochloride detection following transdermal application - Analytical Methods (RSC Publishing) DOI:10.1039/D1AY01414E [pubs.rsc.org]
- 2. Tip on Peak Tailing of Basic Analytes | Phenomenex [discover.phenomenex.com]
- 3. Quality Evaluation of Ethambutol Hydrochloride Tablet Batches Available in Governmental Health Facilities of Jimma Town, Southwest Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of HILIC methods in pharmaceutical analysis [amsbiopharma.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mastelf.com [mastelf.com]
- 8. Determination of ethambutol hydrochloride in the combination tablets by precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of ethambutol in human plasma and urine by high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A high‐throughput LC–MS/MS method for simultaneous determination of isoniazid, ethambutol and pyrazinamide in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] Determination of ethambutol hydrochloride in the combination tablets by precolumn derivatization. | Semantic Scholar [semanticscholar.org]
- 13. LC-QToF-MS method for quantification of ethambutol, isoniazid, pyrazinamide and rifampicin in human plasma and its application - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Ethambutol-d10 Carryover in Autosamplers
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize autosampler carryover of Ethambutol-d10 in their analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is autosampler carryover and why is it a concern for this compound analysis?
A1: Autosampler carryover occurs when trace amounts of an analyte from a previous injection appear in a subsequent analysis of a blank or another sample.[1][2][3] This can lead to inaccurate quantification, particularly for sensitive LC-MS/MS methods, by artificially inflating the analyte concentration in the following samples. For this compound, a deuterated internal standard, carryover can compromise the accuracy of pharmacokinetic and bioequivalence studies.
Q2: What are the common causes of autosampler carryover?
A2: Carryover can originate from various components of the LC-MS system. The most common sources are related to the autosampler, including the needle, injection valve, and sample loop.[1][4][5] Adsorption of the analyte onto surfaces, inadequate cleaning of the injection system between runs, and the presence of dead volumes in the fluidic path are primary contributors.[2][6]
Q3: What properties of Ethambutol might contribute to carryover?
A3: Ethambutol is a bacteriostatic agent that works by inhibiting the synthesis of the mycobacterial cell wall.[][8] While information specific to this compound carryover is limited, the properties of Ethambutol suggest potential mechanisms. Ethambutol is a polar molecule and may exhibit adsorptive tendencies to surfaces within the autosampler through hydrogen bonding or ionic interactions.[9] Understanding the physicochemical properties of your analyte is crucial in developing an effective strategy to mitigate carryover.
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving this compound carryover issues.
Step 1: Confirm and Quantify the Carryover
The first step is to confirm that the observed signal is indeed carryover and to quantify its extent.
Experimental Protocol: Carryover Assessment
-
Injection Sequence:
-
Inject a blank sample (mobile phase or matrix) to establish a baseline.
-
Inject a high-concentration standard of this compound.
-
Inject a series of at least three blank samples immediately following the high-concentration standard.[9]
-
-
Data Analysis:
-
Analyze the chromatograms of the blank injections. The presence of an this compound peak in the first blank that decreases in subsequent blanks is indicative of carryover.[10]
-
Calculate the percent carryover using the following formula:
-
% Carryover = (Peak Area in Blank / Peak Area in High Standard) x 100
-
-
Step 2: Isolate the Source of Carryover
A systematic process of elimination can help pinpoint the component responsible for the carryover.
.dot
Caption: Troubleshooting workflow for identifying and resolving autosampler carryover.
Experimental Protocol: Source Isolation
-
Mass Spectrometer Check: Directly infuse a blank solution into the mass spectrometer to rule out the MS as the source of carryover.[1] If a signal is detected, the ion source requires cleaning.[1]
-
LC System Component Check:
-
Bypass the Column: Replace the analytical column with a union and inject a blank after a high-concentration standard. If carryover persists, the issue is likely in the autosampler or connecting tubing.
-
Systematic Part Removal: Sequentially remove components like the guard column to assess their contribution to carryover.[1]
-
Step 3: Implement Corrective Actions
Based on the identified source, implement the following strategies to minimize carryover.
Optimizing Wash Solvents and Protocols
The choice of wash solvent is critical for effectively removing residual this compound.
Table 1: Recommended Wash Solvent Compositions
| Wash Solvent Composition | Rationale |
| Acidified Organic/Aqueous Mixtures | Adding a small amount of acid (e.g., 0.1% formic acid) can help to disrupt ionic interactions between basic compounds like Ethambutol and active sites on system surfaces.[10] |
| High Organic Content | Increasing the percentage of organic solvent (e.g., acetonitrile, methanol, isopropanol) in the wash solution can improve the solubilization of adsorbed analytes.[6] |
| Complex Wash Mixtures | A mixture of solvents with varying polarities, such as Acetonitrile/Isopropanol/Acetone, can be effective for removing a broader range of contaminants.[10] |
Experimental Protocol: Wash Solvent Optimization
-
Prepare several wash solutions with different compositions as suggested in Table 1.
-
For each wash solution, perform the carryover assessment protocol described in Step 1.
-
Compare the percent carryover for each wash solution to determine the most effective one.
-
Optimize the wash duration and volume. Modern autosamplers often allow for pre- and post-injection washing, which can significantly reduce carryover.[4]
Table 2: Impact of Needle Wash Mode on Carryover Reduction
| Needle Wash Mode | Carryover Reduction Factor |
| 6-second post-injection wash | Baseline |
| 12-second pre- and post-injection wash | 3-fold |
| Data adapted from a study on a UPLC-MS system.[4] |
Hardware and Maintenance
Regular maintenance and selection of appropriate hardware can prevent carryover.
-
Rotor Seals and Valves: Worn or dirty rotor seals are a common source of carryover.[9] Regularly inspect and replace them as part of your preventative maintenance schedule.
-
Needle Material: The material of the autosampler needle can influence analyte adsorption. While most needles are stainless steel, consider alternatives if persistent carryover is an issue.[2]
-
Tubing: Minimize the length and diameter of tubing to reduce dead volume where the sample can accumulate.
.dot
Caption: Key strategies and their components for mitigating autosampler carryover.
General Cleaning Protocols
For persistent carryover issues, a more thorough cleaning of the autosampler and related components may be necessary.
Table 3: General Autosampler Cleaning Procedures
| Component | Cleaning Procedure | Frequency |
| Injection Needle | Flush with a strong, appropriate solvent (e.g., methanol, isopropanol, or a recommended cleaning solution).[11][12] | Daily or as needed |
| Sample Loop | Flush with a sequence of solvents of varying polarity (e.g., water, methanol, isopropanol, hexane). | As needed |
| Injection Valve | Disassemble and sonicate in an appropriate solvent according to the manufacturer's instructions. | During preventative maintenance or for severe carryover |
| Autosampler Vials | If reusing vials, implement a rigorous cleaning procedure involving solvent rinses, acid/base washes, or thermal cleaning.[13] | After each use |
By following these troubleshooting guides and implementing preventative measures, you can effectively minimize the carryover of this compound in your autosampler, leading to more accurate and reliable analytical results.
References
- 1. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. lcms.cz [lcms.cz]
- 5. researchgate.net [researchgate.net]
- 6. Minimizing HPLC Carryover | Lab Manager [labmanager.com]
- 8. Ethambutol - Wikipedia [en.wikipedia.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. biotage.com [biotage.com]
- 11. Automatic Headspace Sampler Cleaning Manual - Blogs - News [alwsci.com]
- 12. Customers for lab analytical testing vials from all over the world.-Aijiren Lab Analytical Testing [labanalyticaltesting.com]
- 13. welchlab.com [welchlab.com]
Ethambutol-d10 quality control and acceptance criteria
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for Ethambutol-d10 quality control and acceptance criteria.
Frequently Asked Questions (FAQs)
Q1: What are the typical acceptance criteria for this compound?
A1: The acceptance criteria for this compound are established to ensure its identity, purity, and quality. Key specifications are summarized in the table below. These are typical criteria and may vary based on specific regulatory requirements.
Q2: How should this compound be stored?
A2: this compound should be stored in a well-closed container, protected from light and moisture.[1][2] Recommended storage is at room temperature, between 20°C and 25°C (68°F and 77°F), with short excursions permitted between 15°C and 30°C (59°F and 86°F).[1] For long-term storage, refrigeration at 2-8°C is also a common practice.[3]
Q3: What are the common impurities associated with this compound?
A3: Common impurities can arise from the synthesis process or degradation. For Ethambutol, these include stereoisomers like the (R,R)-enantiomer and the meso form, as well as synthesis-related impurities such as 2-Aminobutanol (Impurity A) and 1,2-Dichloroethane (Impurity D).[4][5][6][7] It is expected that similar impurities could be present in this compound.
Q4: What is the recommended method for determining the purity of this compound?
A4: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a widely used and validated method for determining the purity of Ethambutol and its related compounds.[8][9][10][11] Due to the structural similarity, this method is also suitable for this compound.
Q5: How is the isotopic purity of this compound confirmed?
A5: The isotopic purity of this compound is typically confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (specifically ¹H NMR and ²H NMR) and Mass Spectrometry (MS).[12] NMR can quantify the level of deuterium incorporation and identify the positions of the deuterium labels.
Quality Control and Acceptance Criteria
The following table summarizes the typical quality control tests and acceptance criteria for this compound.
| Test | Method | Acceptance Criteria |
| Appearance | Visual Inspection | White to off-white powder.[3] |
| Identity | ¹H NMR, ¹³C NMR, MS | Conforms to the structure of this compound. |
| Purity (Assay) | HPLC-UV | ≥ 98.0% |
| Isotopic Purity | ¹H NMR / MS | ≥ 99% atom % D |
| Specific Rotation | Polarimetry | +6.0° to +7.0° (c=2 in water).[3] |
| Individual Impurity | HPLC-UV | ≤ 0.1% |
| Total Impurities | HPLC-UV | ≤ 1.0% |
| Residual Solvents | GC-MS | Meets ICH Q3C limits. |
| Loss on Drying | Gravimetric | ≤ 0.5%.[3] |
Experimental Protocols
Purity Determination by HPLC
This method is for the determination of purity and quantification of impurities in this compound.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[11]
-
Mobile Phase: A gradient or isocratic mixture of a phosphate buffer and acetonitrile is commonly used.[11] For example, 20 mM sodium phosphate buffer with 0.2% triethylamine (pH 7.0) and acetonitrile.
-
Flow Rate: 1.0 - 1.5 mL/min.[11]
-
Detection: UV at 210 nm or 238 nm.[11]
-
Column Temperature: 30-40°C.[3]
-
Injection Volume: 10-20 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable diluent to a known concentration.
Identity and Isotopic Purity by NMR
-
Instrument: 400 MHz or higher NMR spectrometer.
-
¹H NMR: Dissolve the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The absence or significant reduction of signals at specific chemical shifts corresponding to the deuterated positions confirms isotopic labeling.
-
²H NMR: To confirm the presence and location of deuterium, a deuterium spectrum can be acquired.
-
Quantitative NMR (qNMR): Can be used to determine the exact purity and isotopic enrichment by integrating the signals of the analyte against a certified internal standard.[13][14]
Impurity Profiling by GC-MS
This method is suitable for identifying and quantifying volatile and semi-volatile impurities, including residual solvents. Derivatization is often required for polar analytes like Ethambutol.
-
Derivatization: Trimethylsilylation is a common derivatization technique for Ethambutol, making it amenable to GC analysis.[15]
-
GC Column: A non-polar or medium-polarity column, such as a DB-5ms or equivalent.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A programmed temperature ramp from a low starting temperature (e.g., 70°C) to a high final temperature (e.g., 280°C) to separate impurities with different boiling points.
-
Injection: Split or splitless injection depending on the concentration of the sample.
-
MS Detection: Electron Ionization (EI) with a full scan to identify unknown impurities and Selected Ion Monitoring (SIM) for quantifying known impurities.
Troubleshooting Guides
HPLC Analysis Issues
Q: Why am I seeing peak tailing for the main this compound peak?
A: Peak tailing can be caused by several factors:
-
Secondary Silanol Interactions: Ethambutol is a basic compound and can interact with residual acidic silanol groups on the silica-based C18 column.
-
Solution: Add a competing base like triethylamine (0.1-0.2%) to the mobile phase to mask the silanol groups.[11]
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the sample concentration or injection volume.
-
-
Column Degradation: The column may be nearing the end of its life.
-
Solution: Replace the column with a new one.
-
Q: My retention times are shifting between injections. What could be the cause?
A: Retention time variability can be due to:
-
Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection.
-
Solution: Ensure the column is flushed with the mobile phase for a sufficient time (e.g., 10-15 column volumes) before starting the analysis.
-
-
Fluctuations in Mobile Phase Composition: Inaccurate mixing of the mobile phase components.
-
Solution: Prepare fresh mobile phase and ensure proper mixing. If using a gradient, check the pump performance.
-
-
Temperature Variations: Changes in the column temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant temperature.[3]
-
GC-MS Analysis Issues
Q: I am getting poor or inconsistent derivatization of this compound. What should I do?
A: Incomplete derivatization can be a common issue.
-
Moisture in the Sample or Reagents: Water can quench the derivatizing agent.
-
Solution: Ensure the sample is dry (e.g., by lyophilization or drying under vacuum) and use anhydrous solvents and fresh derivatizing reagents.
-
-
Incorrect Reaction Conditions: The reaction time or temperature may be insufficient.
-
Solution: Optimize the derivatization conditions, such as increasing the reaction time or temperature.
-
-
Reagent Degradation: The derivatizing agent may have degraded.
-
Solution: Use a fresh vial of the derivatizing agent.
-
Visualizations
Caption: Quality control workflow for this compound.
Caption: Troubleshooting common HPLC issues.
Caption: Interrelation of quality attributes for this compound.
References
- 1. Ethambutol (Myambutol): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 2. Ethambutol (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 3. chembk.com [chembk.com]
- 4. veeprho.com [veeprho.com]
- 5. veeprho.com [veeprho.com]
- 6. Ethambutol EP Impurity D | 107-06-2 | SynZeal [synzeal.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. Development and validation of simple and sensitive HPLC-UV method for ethambutol hydrochloride detection following transdermal application - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. rjlbpcs.com [rjlbpcs.com]
- 10. ijnrd.org [ijnrd.org]
- 11. Development and Validation of an HPLC Method for Simultaneous Determination of Rifampicin, Isoniazid, Pyrazinamide, and Ethambutol Hydrochloride in Pharmaceutical Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quality Control [chem.ch.huji.ac.il]
- 13. spectroscopyeurope.com [spectroscopyeurope.com]
- 14. researchgate.net [researchgate.net]
- 15. A gas chromatographic/mass spectrometric study of the trimethylsilylation of ethambutol and a tablets assay method based on the trimethylsilyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
The Gold Standard in Bioanalysis: A Comparative Guide to Ethambutol Quantification Using Deuterated and Non-Deuterated Internal Standards
For researchers, scientists, and professionals in the field of drug development, the precise and accurate quantification of therapeutic agents in biological matrices is paramount. This guide provides an objective comparison of bioanalytical methods for the anti-tuberculosis drug Ethambutol, focusing on the critical role of the internal standard. We will delve into a comparative analysis of methods employing the stable isotope-labeled (deuterated) internal standard, Ethambutol-d10, versus those utilizing non-deuterated alternatives. This comparison is supported by a summary of experimental data from published studies, a detailed representative experimental protocol, and visualizations of the experimental workflow and the drug's mechanism of action.
Performance Comparison: The Deuterated Advantage
The use of a stable isotope-labeled internal standard, such as this compound, is widely considered the gold standard in quantitative mass spectrometry-based bioanalysis. The near-identical physicochemical properties of a deuterated internal standard to the analyte of interest ensure that it behaves similarly during sample extraction, chromatography, and ionization. This minimizes variability and leads to more accurate and precise results.
Below is a summary of validation parameters from studies utilizing either a deuterated or a non-deuterated internal standard for the bioanalysis of Ethambutol.
Table 1: Comparison of Bioanalytical Method Validation Parameters for Ethambutol using Deuterated vs. Non-Deuterated Internal Standards
| Validation Parameter | Method with Ethambutol-d4 (Deuterated IS)[1][2] | Method with Glipizide (Non-Deuterated IS)[3] | Method with Cimetidine (Non-Deuterated IS)[4] |
| Linearity Range (µg/mL) | 0.2 - 10 | 0.106 - 7.006 | 0.2 - 5 |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 | > 0.99 |
| Accuracy (% Bias) | Within ±15% | Within ±15% | Within ±15% |
| Precision (% CV) | < 15% | < 9.91% | < 15% |
| Lower Limit of Quantification (LLOQ) (µg/mL) | 0.2 | 0.106 | 0.2 |
| Mean Extraction Recovery (%) | Not explicitly stated, but matrix effects are minimized | 98.70% | Not explicitly stated, but method is reproducible and selective |
Note: Data is compiled from multiple sources and serves as a representative comparison. Ethambutol-d4 data is used as a close surrogate for this compound due to the availability of published validation data.
Detailed Experimental Protocol: A Representative LC-MS/MS Method for Ethambutol in Human Plasma
This protocol is a representative example based on methodologies described in published literature for the bioanalysis of Ethambutol using a deuterated internal standard.[1][2]
1. Materials and Reagents:
-
Ethambutol reference standard
-
This compound (or Ethambutol-d4) internal standard
-
Human plasma (with anticoagulant)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (AR grade)
-
Water (Ultrapure)
2. Preparation of Stock and Working Solutions:
-
Ethambutol Stock Solution (1 mg/mL): Accurately weigh and dissolve Ethambutol in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Ethambutol stock solution in 50:50 methanol:water to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound in the same diluent.
3. Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of plasma sample (calibration standard, QC, or unknown) into a microcentrifuge tube.
-
Add 50 µL of the this compound internal standard working solution.
-
Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Conditions:
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) system.
-
Column: A C18 analytical column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
MRM Transitions:
-
Ethambutol: e.g., m/z 205.2 → 116.1
-
This compound: e.g., m/z 215.2 → 120.1
-
5. Method Validation: The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Visualizing the Process: From Workflow to Mechanism
To better understand the bioanalytical process and the pharmacological action of Ethambutol, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for bioanalytical method validation.
Caption: Ethambutol's mechanism of action pathway.
References
A Comparative Guide to Bioanalytical Methods for Ethambutol Utilizing Deuterated Internal Standards
In the landscape of pharmacokinetic and therapeutic drug monitoring studies, the accurate quantification of Ethambutol, a primary drug for treating tuberculosis, is paramount. The use of stable isotope-labeled internal standards, such as Ethambutol-d4, is a widely accepted strategy to ensure the precision and accuracy of bioanalytical methods by correcting for variability during sample processing and analysis. This guide provides a comparative overview of various liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods that employ deuterated Ethambutol as an internal standard for the determination of Ethambutol in human plasma and urine.
Comparative Analysis of Method Performance
The following table summarizes the key performance characteristics of different validated LC-MS/MS methods for Ethambutol quantification. These methods, while sharing the common use of a deuterated internal standard, exhibit variations in their sample preparation techniques, chromatographic conditions, and achievable sensitivity.
| Parameter | Method 1 (Prahl et al.) [1][2] | Method 2 (van der Meulen et al.) [3] | Method 3 (Podany et al.) | Method 4 (Żebrowski et al.) [4] |
| Internal Standard | Ethambutol-d4 | Ethambutol-d4 | Ethambutol-d10 | Ethambutol-D4 |
| Matrix | Human Plasma | Human Plasma | Human Plasma | Human Urine |
| Sample Preparation | Protein Precipitation | Protein Precipitation | Protein Precipitation | Dilution |
| Linear Range | 0.25 - 10 mg/L | 96 - 9600 ng/mL | 0.20 - 20.0 µg/mL | 0.5 - 100.0 µg/mL |
| Lower Limit of Quantification (LLOQ) | 0.25 mg/L[1][2] | 96 ng/mL[3] | 0.20 µg/mL | 0.5 µg/mL[4] |
| Precision (%CV) | <15%[1][2] | Intra-day: 2.1-5.9%, Inter-day: 3.4-8.1% | Within-run: 2.1-5.9%, Between-run: 3.4-8.1% | Intra-day: 6.0-19.4%, Inter-day: 4.7-12.9%[4] |
| Accuracy (%Bias) | Not explicitly stated | Intra-day: -6.3-8.3%, Inter-day: -2.1-3.1% | Within-run: -6.3 to 8.3%, Between-run: -2.1 to 3.1% | Intra-day: 94.3-115.7%, Inter-day: 86.4-106.2%[4] |
Experimental Protocols
A detailed understanding of the experimental workflow is crucial for method replication and cross-validation. The following sections outline the methodologies employed in the compared studies.
Method 1: Simultaneous Quantification of First-Line Anti-TB Drugs [1][2]
-
Sample Preparation: Plasma samples were spiked with a solution of isotopically labeled internal standards, including Ethambutol-d4. Protein precipitation was then carried out using methanol and acetonitrile.
-
Chromatography: A Chromolith Reversed-Phase column was used for the separation of the analytes. The mobile phase consisted of a gradient of water, methanol, ammonium acetate, and formic acid.
-
Detection: Quantification was performed using a mass spectrometer.
Method 2: Simultaneous Determination in HIV-TB Co-infected Patients [3]
-
Sample Preparation: Plasma protein precipitation was performed using acetonitrile. This was followed by a derivatization step for isoniazid using cinnamaldehyde.
-
Chromatography: Separation was achieved on an Acquity UHPLC HSS T3 column with a gradient mobile phase of 10 mmol/L ammonium formate in water (pH 4) and 0.1% formic acid in methanol.[3]
-
Detection: The compounds were detected using a positive multiple reaction monitoring model on a mass spectrometer.[3]
Method 4: UPLC-MS/MS for Therapeutic Drug Monitoring in Urine [4]
-
Sample Preparation: Urine samples were prepared by a simple dilution method.
-
Chromatography: A Kinetex Polar C18 analytical column was used with a gradient elution of 5 mM ammonium acetate and acetonitrile with 0.1% formic acid.[4]
-
Detection: A triple-quadrupole tandem mass spectrometer operating in positive ion mode was used for detection.[4]
Visualizing the Workflow
The following diagrams illustrate the generalized experimental workflows for the analysis of Ethambutol using a deuterated internal standard.
Caption: Generalized workflow for Ethambutol analysis.
Caption: Workflow for urine sample analysis.
References
- 1. Simultaneous quantification of isoniazid, rifampicin, ethambutol and pyrazinamide by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous determination of first-line anti-tuberculosis drugs and one metabolite of isoniazid by liquid chromatography/tandem mass spectrometry in patients with human immunodeficiency virus-tuberculosis coinfection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
The Analytical Edge: Ethambutol-d10 for Superior Bioanalysis
In the landscape of pharmacokinetic and therapeutic drug monitoring, the precision and accuracy of bioanalytical methods are paramount. For the anti-tuberculosis drug ethambutol, the choice of an internal standard (IS) is a critical determinant of data reliability. This guide provides a comprehensive comparison of bioanalytical methods for ethambutol, with a focus on the performance of its deuterated stable isotope-labeled internal standard, Ethambutol-d10, against other analytical approaches.
Stable isotope-labeled internal standards, such as this compound, are considered the gold standard in quantitative mass spectrometry.[1] This is because they share near-identical physicochemical properties with the analyte, ensuring they behave similarly during sample extraction, chromatography, and ionization.[2] This co-eluting nature effectively compensates for variability in sample preparation and matrix effects, which can significantly impact the accuracy and precision of the results.[3]
Performance Comparison of Bioanalytical Methods for Ethambutol
The following table summarizes the performance characteristics of various liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of ethambutol in human plasma, categorized by the type of internal standard employed. Methods utilizing deuterated internal standards consistently demonstrate high accuracy and precision.
| Internal Standard Type | Analyte | LLOQ (µg/mL) | Linearity Range (µg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) | Reference |
| Deuterated IS | Ethambutol | 0.2 | 0.2 - 10 | < 9 | < 9 | 92.1 - 105.5 | 92.1 - 105.5 | [4] |
| (Ethambutol-d4) | ||||||||
| Structural Analog | Ethambutol | 0.106 | 0.106 - 7.006 | < 9.91 | Not Reported | Not Reported | Not Reported | [5] |
| (Glipizide) | ||||||||
| Structural Analog | Ethambutol | 0.36 | 0.36 - 17.18 | < 8.8 | Not Reported | Bias < 12.3% | Not Reported | |
| (Not Specified) | ||||||||
| Structural Analog | Ethambutol | 0.2 | 0.2 - 5 | "Adequate" | "Adequate" | "Adequate" | "Adequate" | [6] |
| (Cimetidine) |
Data presented as reported in the cited literature. "%CV" refers to the coefficient of variation.
Experimental Workflow and Protocols
A robust bioanalytical method is underpinned by a well-defined experimental protocol. The following section details a typical workflow for the quantification of ethambutol in human plasma using a deuterated internal standard, followed by a generalized experimental protocol synthesized from published methods.[4][5]
Detailed Experimental Protocol
This protocol provides a representative example for the determination of ethambutol in human plasma.
1. Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of ethambutol and this compound in a suitable solvent such as methanol.
-
Prepare working solutions for calibration standards and quality controls by serially diluting the ethambutol stock solution.
-
Prepare a working solution of the internal standard (this compound) at a fixed concentration.
2. Sample Preparation:
-
To 100 µL of plasma sample, calibration standard, or quality control sample in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution.
-
Vortex the mixture briefly.
-
Add 300 µL of cold acetonitrile containing 1% formic acid to precipitate plasma proteins.[4]
-
Vortex the samples vigorously for 1-2 minutes.
-
Centrifuge the samples at a high speed (e.g., 4000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[5]
-
Transfer the supernatant to a clean vial for analysis.
3. LC-MS/MS Conditions:
-
Liquid Chromatography:
-
Column: A reverse-phase C18 column (e.g., Acquity UPLC HSS T3 or Agilent Eclipse XDB-C18).[4][5]
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous component (e.g., 10 mM ammonium formate or 0.1% TFA in 5 mM ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).[4][5]
-
Flow Rate: Typically in the range of 0.5 - 0.6 mL/min.[5]
-
Injection Volume: A small volume, typically 2-5 µL, is injected.[5]
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode.[5]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both ethambutol and this compound. For example, for ethambutol, a transition of m/z 205.230 → 116.090 has been reported.[5]
-
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of ethambutol to this compound against the concentration of the calibration standards.
-
Quantify the ethambutol concentration in the unknown samples by interpolating their peak area ratios from the calibration curve.
Conclusion
The use of a deuterated internal standard like this compound offers significant advantages in the bioanalysis of ethambutol. The presented data and methodologies highlight that methods employing stable isotope-labeled internal standards generally achieve superior precision and accuracy compared to those using structural analogs.[3][4] This is crucial for reliable therapeutic drug monitoring and for generating high-quality data in pharmacokinetic studies, ultimately contributing to improved patient care and robust drug development processes. The adoption of such standards, coupled with a well-validated experimental protocol, is a key component of best practices in modern bioanalysis.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 4. A high‐throughput LC–MS/MS method for simultaneous determination of isoniazid, ethambutol and pyrazinamide in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. omicsonline.org [omicsonline.org]
- 6. LC-QToF-MS method for quantification of ethambutol, isoniazid, pyrazinamide and rifampicin in human plasma and its application - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance Comparison of Internal Standards for Ethambutol Bioanalysis: A Focus on Linearity and Recovery
In the bioanalysis of ethambutol, a first-line antituberculosis drug, the use of a reliable internal standard (IS) is crucial for accurate quantification. An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, correcting for variations in extraction efficiency, matrix effects, and instrument response. This guide provides a comparative overview of the linearity and recovery performance of deuterated and non-deuterated internal standards for ethambutol analysis, with a focus on Ethambutol-d10 and its commonly used alternatives.
While specific experimental data for this compound is not extensively available in the public domain, data for the closely related Ethambutol-d4 provides a strong indication of the expected performance for deuterated analogs. This guide compares the performance of Ethambutol-d4, as a surrogate for this compound, with other non-isotopically labeled internal standards like Glipizide and octylamine.
Linearity and Recovery Data
The following tables summarize the linearity and recovery data for different internal standards used in ethambutol bioanalysis.
Table 1: Linearity of Ethambutol Assays Using Various Internal Standards
| Internal Standard | Analytical Method | Linearity Range (µg/mL) | Correlation Coefficient (r²) |
| Ethambutol-d4 | LC-MS/MS | 0.2 - 10 | > 0.98 |
| Glipizide | LC-MS/MS | 0.106 - 7.006 | Not Reported |
| Octylamine | HPLC-UV (with derivatization) | 20 - 120 | 0.9995 |
Table 2: Recovery of Ethambutol Using Various Internal Standards
| Internal Standard | Analytical Method | Mean Extraction Recovery (%) |
| Glipizide | LC-MS/MS | 98.70 |
| Octylamine | HPLC-UV (with derivatization) | 99.8 |
Experimental Protocols
Detailed methodologies are essential for reproducing and comparing experimental results. The following sections outline typical protocols for linearity and recovery experiments in ethambutol bioanalysis.
Linearity Experiment Protocol
-
Preparation of Stock Solutions: Prepare a primary stock solution of ethambutol and the internal standard (e.g., this compound) in a suitable solvent like methanol.
-
Preparation of Calibration Standards: Serially dilute the ethambutol stock solution with blank biological matrix (e.g., human plasma) to prepare a series of calibration standards at a minimum of six to eight different concentration levels spanning the expected clinical range.
-
Addition of Internal Standard: Spike a fixed concentration of the internal standard solution into each calibration standard and quality control (QC) samples.
-
Sample Preparation: Perform protein precipitation by adding a precipitating agent (e.g., acetonitrile or methanol) to the plasma samples. Vortex and centrifuge the samples to separate the supernatant.
-
Analysis: Inject the supernatant into the LC-MS/MS or HPLC system.
-
Data Analysis: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (r²). The acceptance criterion for r² is typically ≥ 0.99.
Recovery Experiment Protocol
-
Preparation of Sample Sets:
-
Set A (Pre-extraction spike): Blank biological matrix is spiked with ethambutol and the internal standard before the extraction process.
-
Set B (Post-extraction spike): The same amounts of ethambutol and internal standard are added to the extracted blank matrix supernatant just before analysis.
-
Set C (Neat solution): A standard solution of ethambutol and the internal standard in the reconstitution solvent.
-
-
Sample Processing: Process Set A samples through the entire extraction procedure.
-
Analysis: Analyze all three sets of samples using the validated analytical method.
-
Calculation of Recovery: The extraction recovery is calculated using the following formula:
-
Recovery (%) = (Mean peak area of Set A / Mean peak area of Set B) x 100
-
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for determining the linearity and recovery of ethambutol using an internal standard.
Caption: Experimental workflow for linearity and recovery studies.
Comparison and Conclusion
Stable isotope-labeled internal standards, such as this compound or Ethambutol-d4, are generally considered the gold standard in bioanalysis. Their physicochemical properties are nearly identical to the analyte, ensuring they behave similarly during extraction and ionization, which effectively compensates for matrix effects and procedural losses.
Non-deuterated internal standards, like Glipizide and octylamine, are structurally different from ethambutol. While they can provide acceptable results, as demonstrated by the high recovery percentages, there is a greater risk of differential matrix effects and extraction efficiencies between the analyte and the internal standard. This can potentially compromise the accuracy and precision of the assay.
The Potential of Deuteration: A Comparative Guide to Ethambutol-d10 in Diverse Patient Populations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Ethambutol, a cornerstone in the treatment of tuberculosis, and explores the potential performance of its deuterated analog, Ethambutol-d10. While clinical data for this compound is not yet available, this document synthesizes the known pharmacokinetics and safety profile of standard Ethambutol across various patient populations. It further elucidates the scientific rationale for developing a deuterated version, offering a forward-looking perspective for researchers and drug developers in the field of antimicrobial therapeutics.
Standard Ethambutol: A Performance Overview
Ethambutol is a bacteriostatic antimicrobial agent that inhibits the formation of the mycobacterial cell wall.[] It is a critical component of the multi-drug regimen for treating tuberculosis (TB).[] However, its efficacy and safety can vary significantly across different patient populations, often necessitating therapeutic drug monitoring and dose adjustments.[2][3]
Pharmacokinetics of Standard Ethambutol
The absorption and metabolism of Ethambutol can be influenced by a number of factors, including age, co-infections, and renal function. Peak serum concentrations are typically reached within 2 to 4 hours after oral administration.[] The drug is primarily metabolized by alcohol dehydrogenase.[]
Table 1: Pharmacokinetic Parameters of Standard Ethambutol in Various Patient Populations
| Patient Population | Key Pharmacokinetic Characteristics | Clinical Considerations |
| Adults | - Peak serum concentrations (Cmax) of 2-6 mcg/mL after standard dosing.[3] - Half-life of approximately 4 hours.[4] | - Therapeutic drug monitoring is sometimes used in cases of malabsorption or poor treatment response.[3] |
| Pediatric Patients | - Often exhibit very low Cmax (<1 mcg/mL) and delayed absorption.[5] | - Higher doses may be necessary to achieve therapeutic concentrations.[5] |
| HIV-Coinfected Patients | - May have up to 20% lower Cmax with daily dosing compared to HIV-negative patients.[5] - A study in TB-HIV coinfected adults suggested that a CYP1A2 polymorphism could reduce relative bioavailability by 45%.[4] | - Dose adjustments and therapeutic drug monitoring are particularly important in this population.[4][5] |
| Patients with Renal Impairment | - Ethambutol is primarily eliminated through the kidneys.[] | - Dosing adjustments are necessary for patients with a creatinine clearance below 30 mL/min to prevent toxicity.[] |
| Geriatric Patients | - Limited data available, but safety and tolerability are generally comparable to younger adults. | - Assessment of renal and hepatic function is crucial due to age-related physiological changes.[] |
Safety and Tolerability of Standard Ethambutol
The most significant dose-related toxicity of Ethambutol is optic neuritis, which can lead to decreased visual acuity and color blindness.[][3] The risk of this adverse effect increases with higher doses and prolonged use.[3] Hepatotoxicity has also been reported.[]
The Promise of this compound: A Theoretical Comparison
Deuterated drugs are molecules in which one or more hydrogen atoms are replaced by deuterium, a stable isotope of hydrogen.[6] This substitution can significantly alter the drug's metabolic profile due to the kinetic isotope effect, where the stronger carbon-deuterium bond slows down enzymatic cleavage.[7][8] While no clinical data for this compound currently exist, the principles of deuteration suggest several potential advantages over the standard formulation.
Potential Advantages of this compound:
-
Improved Metabolic Stability: By slowing the rate of metabolism, this compound could have a longer half-life in the body.[6][7]
-
Enhanced Drug Exposure: A longer half-life could lead to higher and more sustained plasma concentrations, potentially improving efficacy.[8]
-
Reduced Dosing Frequency: Increased stability and duration of action could allow for less frequent dosing, which may improve patient adherence.[7]
-
Potentially Altered Side Effect Profile: Slower metabolism might reduce the formation of certain metabolites, which could potentially lead to a different or improved safety profile.[7][8]
These potential benefits could be particularly impactful in patient populations where standard Ethambutol shows suboptimal performance, such as in pediatric or HIV-coinfected individuals who struggle to achieve therapeutic drug levels.
Experimental Protocols and Future Directions
The development and evaluation of this compound would necessitate a rigorous series of preclinical and clinical studies.
Key Experimental Methodologies
-
Pharmacokinetic Studies: Comparative pharmacokinetic studies in animal models and subsequently in human volunteers would be essential to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound versus standard Ethambutol. These studies would typically involve the collection of serial blood samples and analysis using validated methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Efficacy Studies: In vitro studies would be conducted to determine the minimum inhibitory concentration (MIC) of this compound against various strains of Mycobacterium tuberculosis. In vivo efficacy would then be assessed in established animal models of tuberculosis.
-
Toxicology Studies: Comprehensive toxicology studies in animals would be required to evaluate the safety profile of this compound, with a particular focus on potential ocular toxicity.
Visualizing the Concepts
To aid in the understanding of the concepts discussed, the following diagrams illustrate the metabolic pathway of Ethambutol, a potential experimental workflow for evaluating this compound, and the logical relationship of potential advantages stemming from deuteration.
Caption: Metabolic pathway of standard Ethambutol.
Caption: Experimental workflow for this compound development.
Caption: Potential advantages of deuterating Ethambutol.
References
- 2. Pharmacokinetics of ethambutol under fasting conditions, with food, and with antacids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Ethambutol toxicity: Expert panel consensus for the primary prevention, diagnosis and management of ethambutol-induced optic neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ethambutol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Ethambutol | C10H24N2O2 | CID 14052 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Ethambutol Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of various validated analytical methods for the quantification of Ethambutol in biological matrices. While a direct inter-laboratory comparison focused specifically on Ethambutol-d10 was not identified in publicly available literature, this document compiles and contrasts several robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. These methods utilize deuterated internal standards, such as Ethambutol-d4, which serve as the gold standard for ensuring accuracy and precision in bioanalytical assays.
The following sections present key performance data from different validated methods in a clear, tabular format for straightforward comparison. Detailed experimental protocols are provided for each cited method, and a generalized experimental workflow is illustrated to guide researchers in setting up their own analyses.
Quantitative Performance Data of Validated Ethambutol Assays
The table below summarizes the key validation parameters for different LC-MS/MS methods used to quantify Ethambutol in human plasma and other biological fluids. This allows for a direct comparison of the linearity, sensitivity, and reproducibility of each method.
| Method | Internal Standard (IS) | Biological Matrix | Linearity Range (µg/mL) | Lower Limit of Quantification (LLOQ) (µg/mL) | Intra-Day Precision (%CV) | Inter-Day Precision (%CV) | Accuracy (% Recovery or % Bias) |
| Method 1 | Ethambutol-d4 | Breast Milk | 0.300–30.0 | 0.300 | Not explicitly stated | Not explicitly stated | Assessed during validation |
| Method 2[1] | Stable isotope-labelled analytes | Human Plasma | 0.2–10 | 0.2 | Within 15% | Within 15% | Within 15% |
| Method 3[2] | Glipizide | Human Plasma | 0.106–7.006 | 0.106 | < 9.91% | Not explicitly stated | Mean recovery of 98.70% |
| Method 4 | Cimetidine | Human Plasma | 0.2–5 | 0.2 | Within acceptable limits | Within acceptable limits | Within acceptable limits |
| Method 5[3] | Not specified (UFLC/MS) | Human Plasma | Wide range (µg to ng) | 0.01918 | Assessed | Assessed | Assessed |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical methods. The following are outlines of the experimental protocols from the cited literature.
Method 1: Analysis in Breast Milk[1]
-
Sample Preparation: A combination of protein precipitation and solid phase extraction (SPE) was employed. The precipitation solution consisted of a 1:1 (v/v) mixture of acetonitrile and methanol containing Ethambutol-d4 as the internal standard.
-
Chromatography: Separation was achieved using an Atlantis 100 Å T3 column (2.1 mm × 100 mm, 3 µm) with a gradient elution.
-
Mobile Phase A: 0.1% formic acid in LC-MS/MS grade water.
-
Mobile Phase B: 0.1% formic acid in a 1:1 (v/v) mixture of acetonitrile and methanol.
-
-
Mass Spectrometry: Detection was performed using a tandem mass spectrometer. Specific parameters for Ethambutol were not detailed in the abstract.
Method 2: Simultaneous Analysis with other Anti-TB Drugs[2]
-
Sample Preparation: A one-step extraction using an Ostro™ 96-well plate, which combines protein precipitation and phospholipid removal.
-
Chromatography: An Acquity UPLC® HSS T3 column (50 × 2.1 mm, 1.8 µm) was used with a gradient elution over 4.2 minutes.
-
Mobile Phase A: 10 mM ammonium formate in water.
-
Mobile Phase B: Acetonitrile.
-
-
Mass Spectrometry: Detection was carried out using a mass spectrometer in multiple reaction monitoring (MRM) mode.
Method 3: Direct Injection Analysis in Plasma[3]
-
Sample Preparation: 100.0 µL of plasma was mixed with 50.0 µL of internal standard (Glipizide) working solution. 1.0 mL of methanol was added for protein precipitation, followed by vortexing and centrifugation. The supernatant was then injected for analysis.
-
Chromatography: An Agilent, Eclipse XDB-C18 column (4.6 X 150 mm, 5 µm) was used.
-
Mobile Phase: A 90:10 (v/v) mixture of methanol and 0.1% Trifluoroacetic acid in 5 mM Ammonium Acetate.
-
Flow Rate: 0.500 mL/min.
-
-
Mass Spectrometry: A TSQ mass spectrometer was used.
-
Ethambutol Transition: 205.230 → 116.090.
-
Method 4: LC-QToF-MS Analysis in Plasma[4]
-
Sample Preparation: Protein precipitation was performed by adding acetonitrile containing 1% formic acid to plasma samples spiked with cimetidine as the internal standard.
-
Chromatography: A C18 column was used with a flow gradient.
-
Mobile Phase: Water and acetonitrile, both containing 5 mM ammonium formate and 0.1% formic acid.
-
-
Mass Spectrometry: A liquid chromatography-quadrupole time-of-flight mass spectrometer (LC-QToF-MS) was used for detection.
Experimental Workflow and Logical Relationships
The following diagrams illustrate a typical experimental workflow for the quantification of Ethambutol using LC-MS/MS with a deuterated internal standard.
Caption: General workflow for Ethambutol analysis by LC-MS/MS.
This guide serves as a starting point for researchers looking to develop or implement an analytical method for Ethambutol. The provided data and protocols highlight the common approaches and expected performance of modern LC-MS/MS assays. For any specific application, method validation should be performed according to the relevant regulatory guidelines.
References
Navigating Bioanalytical Method Validation: A Comparative Guide to Deuterated and Analog Internal Standards for Ethambutol Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents in biological matrices is a cornerstone of pharmacokinetic and bioequivalence studies. The choice of an appropriate internal standard is paramount to achieving reliable and reproducible results that meet stringent regulatory expectations. This guide provides an objective comparison of the use of a deuterated internal standard, Ethambutol-d4, versus a structural analog internal standard for the bioanalysis of Ethambutol, supported by experimental data from published literature.
The U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), through the harmonized International Council for Harmonisation (ICH) M10 guideline, strongly advocate for the use of stable isotope-labeled internal standards (SIL-ISs), such as deuterated compounds, in bioanalytical methods.[1][2] SIL-ISs are considered the gold standard as they exhibit nearly identical physicochemical properties to the analyte, ensuring they co-elute chromatographically and experience similar matrix effects, thus providing superior accuracy and precision in quantification.[3]
However, practical considerations, such as the cost and commercial availability of deuterated standards, sometimes lead researchers to consider alternative internal standards, like structural analogs. This guide will delve into the practical application and performance of both approaches for Ethambutol analysis.
Performance Comparison: Deuterated vs. Analog Internal Standard
The following tables summarize the performance characteristics of two distinct bioanalytical methods for Ethambutol quantification: one employing a deuterated internal standard (Ethambutol-d4) and the other a structural analog (Glipizide).
Table 1: Bioanalytical Method Performance using Ethambutol-d4 Internal Standard
| Validation Parameter | Performance Metric | Acceptance Criteria (ICH M10) |
| Linearity | 0.25–10 mg/L (r² > 0.99) | Correlation coefficient (r) ≥ 0.99 |
| Accuracy | 92.1%–105.5% | Within ±15% of nominal value (±20% at LLOQ) |
| Precision (CV%) | < 9% | ≤ 15% (≤ 20% at LLOQ) |
| Lower Limit of Quantification (LLOQ) | 0.25 mg/L | Signal-to-noise ratio ≥ 5 |
| Matrix Effect | Not explicitly reported, but use of SIL-IS minimizes this | IS-normalized matrix factor CV ≤ 15% |
Data summarized from Prahl et al. (2016).
Table 2: Bioanalytical Method Performance using Glipizide (Analog) Internal Standard
| Validation Parameter | Performance Metric | Acceptance Criteria (ICH M10) |
| Linearity | 0.106–7.006 µg/mL (r² not reported) | Correlation coefficient (r) ≥ 0.99 |
| Accuracy | Not explicitly reported as % bias | Within ±15% of nominal value (±20% at LLOQ) |
| Precision (CV%) | < 9.91% | ≤ 15% (≤ 20% at LLOQ) |
| Lower Limit of Quantification (LLOQ) | 0.106 µg/mL | Signal-to-noise ratio ≥ 5 |
| Matrix Effect | Stated as not observed | IS-normalized matrix factor CV ≤ 15% |
| Recovery | 98.70% | Consistent, precise, and reproducible |
Data summarized from Chaitanya Krishna A, et al. (2012). The authors noted that a deuterated standard was considered but was an expensive alternative.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of bioanalytical assays. Below are the experimental workflows for the two compared methods.
Experimental Workflow for Ethambutol Analysis using a Deuterated Internal Standard
The following diagram illustrates a typical workflow for the quantification of Ethambutol in plasma using Ethambutol-d4 as an internal standard, based on the method described by Prahl et al. (2016).
Detailed Method Parameters (Deuterated IS):
-
Sample Preparation: To 50 µL of plasma, the internal standard (Ethambutol-d4) is added. Protein precipitation is performed by adding a mixture of methanol and acetonitrile. After vortexing and centrifugation, the supernatant is collected for analysis.
-
Chromatography: A Chromolith Reversed-Phase C18e column is used for separation. The mobile phase consists of a gradient of water, methanol, ammonium acetate, and formic acid.
-
Mass Spectrometry: Detection is performed using a mass spectrometer with positive electrospray ionization (ESI) in multiple reaction monitoring (MRM) mode.
Experimental Workflow for Ethambutol Analysis using a Structural Analog Internal Standard
The following diagram outlines the workflow for Ethambutol quantification in plasma using Glipizide as a structural analog internal standard, as described by Chaitanya Krishna A, et al. (2012).
Detailed Method Parameters (Analog IS):
-
Sample Preparation: To 100 µL of plasma, the internal standard (Glipizide) is added. Protein precipitation is carried out using methanol. Following vortexing and centrifugation, the supernatant is collected for analysis.
-
Chromatography: An Agilent Eclipse XDB-C18 column is used for separation. The mobile phase is composed of methanol and 0.1% TFA in 5 mM Ammonium Acetate (90:10 v/v).
-
Mass Spectrometry: A mass spectrometer with positive electrospray ionization (ESI) is used for detection in MRM mode. The mass transitions monitored are 205.230 → 116.090 for Ethambutol and 446.200 → 321.200 for Glipizide.
Logical Framework for Internal Standard Selection
The decision to use a deuterated standard versus a structural analog involves a trade-off between optimal analytical performance and practical constraints. The following diagram illustrates a logical decision-making process for internal standard selection in bioanalysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Method Development and Validation of Ethambutol in Human Plasma by Using LCMS/MS | Semantic Scholar [semanticscholar.org]
- 3. (PDF) Quantification of isoniazid, pyrazinamide and ethambutol in serum using liquid chromatography-tandem mass spectrometry (2015) | Marieke G G Sturkenboom | 24 Citations [scispace.com]
A Researcher's Guide to the Comparative Analysis of Ethambutol-d10 from Different Suppliers
For researchers, scientists, and drug development professionals, the quality and consistency of stable isotope-labeled compounds are paramount for accurate and reproducible experimental outcomes. This guide provides a comprehensive framework for the comparative analysis of Ethambutol-d10 from various suppliers, ensuring the selection of the most suitable product for your research needs.
This compound, a deuterated analog of the antitubercular drug Ethambutol, is a critical internal standard in pharmacokinetic and metabolic studies. Its utility is directly dependent on its chemical purity, isotopic enrichment, and stability. Variations in these parameters between suppliers can significantly impact experimental results. This guide outlines the key quality attributes to consider, standardized experimental protocols for their evaluation, and a structured approach to data comparison.
Key Quality Attributes for Comparison
When evaluating this compound from different suppliers, the following quality attributes are critical:
-
Purity: The percentage of the desired this compound compound, free from chemical impurities.
-
Isotopic Enrichment: The percentage of deuterium atoms at the specified labeled positions within the molecule. This is a crucial parameter for mass spectrometry-based applications.
-
Isotopic Distribution/Species Abundance: The relative abundance of molecules with different numbers of deuterium atoms (e.g., d9, d8, etc.).
-
Stability: The ability of the compound to maintain its chemical and isotopic integrity under specified storage and handling conditions.
-
Documentation and Support: The completeness and clarity of the Certificate of Analysis (CoA), availability of safety data sheets (SDS), and the responsiveness of technical support.
-
Physical Properties: Consistency in appearance, solubility, and other physical characteristics.
Comparative Analysis Workflow
A systematic approach to comparing this compound from different suppliers is essential. The following workflow diagram illustrates the key steps, from initial supplier identification to the final selection of the optimal product.
Data Presentation
For a clear and objective comparison, all quantitative data should be summarized in a structured table. This allows for a direct, side-by-side evaluation of the key quality attributes from each supplier.
Table 1: Comparative Analysis of this compound from Different Suppliers
| Parameter | Supplier A | Supplier B | Supplier C | Acceptance Criteria |
| Product Information | ||||
| Catalog Number | N/A | |||
| Lot Number | N/A | |||
| CAS Number | 1129526-24-4 | 1129526-24-4 | 1129526-24-4 | N/A |
| Molecular Formula | C₁₀H₁₄D₁₀N₂O₂ | C₁₀H₁₄D₁₀N₂O₂ | C₁₀H₁₄D₁₀N₂O₂ | N/A |
| Molecular Weight | 214.37 g/mol | 214.37 g/mol | 214.37 g/mol | N/A |
| Purity (HPLC) | ≥98.0% | |||
| Peak Area (%) | N/A | |||
| Impurities (%) | <2.0% | |||
| Isotopic Enrichment (NMR) | ||||
| Deuterium Incorporation (%) | ≥98% | |||
| Isotopic Distribution (MS) | ||||
| d10 Abundance (%) | Report | |||
| d9 Abundance (%) | Report | |||
| d8 Abundance (%) | Report | |||
| Stability | ||||
| Appearance after Storage | No change | |||
| Purity after Accelerated Stability | ≥98.0% | |||
| Supplier Information | ||||
| CoA Provided | Yes | |||
| SDS Provided | Yes | |||
| Technical Support Responsiveness | Good |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for generating reliable and comparable data.
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the chemical purity of this compound and to identify and quantify any impurities.
Methodology:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known amount of this compound in the mobile phase to a final concentration of 1 mg/mL.
-
Data Analysis: Integrate the peak area of the main component and any impurity peaks. Calculate the purity as the percentage of the main peak area relative to the total peak area.
Isotopic Enrichment and Distribution Analysis
Objective: To determine the level of deuterium incorporation and the distribution of different deuterated species.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment
Methodology:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated solvent such as DMSO-d6 or D₂O.
-
Internal Standard: A non-deuterated standard with a known concentration.
-
Data Acquisition: Acquire a ¹H NMR spectrum.
-
Data Analysis: Compare the integral of the residual proton signals at the deuterated positions to the integral of a non-deuterated proton signal within the molecule or the internal standard. This ratio is used to calculate the percentage of isotopic enrichment.
B. Mass Spectrometry (MS) for Isotopic Distribution
Methodology:
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an appropriate ionization source (e.g., ESI).
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol/water with 0.1% formic acid).
-
Data Acquisition: Acquire a full scan mass spectrum in the appropriate mass range.
-
Data Analysis: Determine the relative abundance of the molecular ions corresponding to the different deuterated species (d10, d9, d8, etc.).
Stability Assessment
Objective: To evaluate the stability of this compound under defined storage conditions.
Methodology:
-
Storage Conditions:
-
Long-term: 2-8°C, protected from light.
-
Accelerated: 40°C with 75% relative humidity for a defined period (e.g., 3 months).
-
-
Procedure:
-
Analyze the purity and isotopic enrichment of an initial sample (T=0).
-
Store samples under both long-term and accelerated conditions.
-
At specified time points (e.g., 1, 3, 6 months), retrieve samples and re-analyze for purity and any degradation products using the HPLC method described above.
-
Visually inspect for any changes in physical appearance.
-
-
Data Analysis: Compare the results at each time point to the initial data to assess any degradation or changes.
By following this comprehensive guide, researchers can make informed decisions when selecting a supplier for this compound, thereby enhancing the quality and reliability of their scientific investigations.
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Ethambutol-d10
For researchers and scientists handling Ethambutol-d10, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. As a physiologically active, deuterated compound, this compound requires management as a hazardous chemical waste stream. Adherence to established protocols is essential to prevent environmental contamination and ensure compliance with regulatory standards.
Improper disposal of pharmaceutical compounds can lead to the contamination of water supplies and soil, posing a risk to both wildlife and human health.[1] Regulatory bodies such as the Environmental Protection Agency (EPA) in the United States have established guidelines under the Resource Conservation and Recovery Act (RCRA) to manage hazardous waste from its point of generation to its final disposal.[1][2][3]
Immediate Safety and Handling Precautions
Before beginning the disposal process, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[4] In case of dust, ensure adequate ventilation or use appropriate respiratory protection.
-
Handling: Avoid generating dust.[5] Do not eat, drink, or smoke in areas where this compound is handled.[5] Wash hands thoroughly after handling the material.[5]
-
Spill Management: In the event of a spill, sweep up the solid material, avoiding dust formation, and place it into a suitable, sealed container for disposal.[5]
Step-by-Step Disposal Protocol for this compound
The following procedure outlines the necessary steps for the safe and compliant disposal of this compound from a laboratory setting. This process treats the substance as a hazardous chemical waste.
Step 1: Waste Identification and Segregation
-
Classify as Hazardous Waste: Due to its physiological activity and potential reproductive toxicity, this compound must be managed as hazardous waste.[4]
-
Segregate Waste: Do not mix this compound waste with non-hazardous laboratory trash.[6] It is also critical to segregate it from other incompatible chemical wastes, such as acids and bases, to prevent dangerous reactions.[7]
Step 2: Containment and Labeling
-
Select a Proper Container: Use the original manufacturer's container if possible.[6][8] If not available, select a new, leak-proof container with a secure, screw-on cap that is chemically compatible with the waste.[6][7][9] Ensure the container is in good condition, free from rust or leaks.[9]
-
Label the Container: Clearly label the container with the words "Hazardous Waste."[8][9] The label must also include the chemical name ("this compound") and a clear description of its contents.[6]
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
Designate a Storage Area: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[7] This area must be under the control of the laboratory personnel.
-
Use Secondary Containment: Place the primary waste container inside a larger, chemically compatible secondary container to contain any potential leaks or spills.[6] The secondary container should be capable of holding 110% of the volume of the primary container.[6]
-
Maintain Closure: Keep the waste container securely capped at all times, except when adding waste.[6][7][9]
Step 4: Arranging for Final Disposal
-
Do Not Dispose via Sink or Trash: Never dispose of this compound down the drain or in the regular trash.[10] The EPA's regulations for healthcare facilities specifically ban the flushing of hazardous waste pharmaceuticals.[2]
-
Contact EH&S: When the container is nearly full (e.g., ¾ full) or has been in storage for an extended period (not to exceed one year for a partially filled container in an SAA), contact your institution's Environmental Health & Safety (EH&S) department to schedule a waste pickup.[7][8]
-
Professional Disposal: The waste will be collected by trained personnel and transported to a licensed treatment, storage, and disposal facility (TSDF). The most common method for treating pharmaceutical waste is incineration at an approved facility.[2][3][11]
Key Disposal Parameters and Guidelines
The following table summarizes critical quantitative and qualitative guidelines for managing hazardous chemical waste in a laboratory setting.
| Parameter | Guideline | Rationale |
| Drain Disposal pH Range | 5.5 - 12.5 | For specific, approved non-hazardous chemicals only. Not applicable to this compound. [7][10] |
| Container Headroom | Leave at least one inch of headroom. | To allow for expansion of contents and prevent leaks.[7] |
| SAA Storage Time Limit | Max 1 year for partially filled containers. | Ensures timely disposal and prevents accumulation of hazardous materials.[7] |
| Container Removal from SAA | Within 3 days after becoming full. | To maintain safety and compliance within the accumulation area.[7] |
| Secondary Containment | Must hold 110% of the primary container's volume. | Provides an adequate margin of safety in case of a complete failure of the primary container.[6] |
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the compliant disposal of this compound waste.
References
- 1. sdmedwaste.com [sdmedwaste.com]
- 2. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 3. danielshealth.com [danielshealth.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. fishersci.com [fishersci.com]
- 6. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 10. acs.org [acs.org]
- 11. lupin.com [lupin.com]
Safeguarding Researchers: A Comprehensive Guide to Handling Ethambutol-d10
For laboratory professionals engaged in drug development and research, ensuring personal safety during the handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of Ethambutol-d10, a deuterated form of the anti-tuberculosis drug Ethambutol. The following procedural steps and personal protective equipment (PPE) recommendations are designed to minimize exposure risk and ensure safe disposal.
Hazard Identification and Personal Protective Equipment
Recommended Personal Protective Equipment (PPE)
| PPE Component | Specification | Rationale |
| Gloves | Disposable nitrile or latex gloves.[4] Consider double-gloving.[5] | Prevents direct skin contact. Double-gloving is recommended as an additional protective measure.[5] |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. | Protects eyes from dust particles. |
| Respiratory Protection | An N95 or FFP2 respirator may be recommended based on a risk assessment, especially if there is a risk of aerosol or dust generation.[4] | Minimizes the risk of inhaling fine particles of the compound. |
| Lab Coat | A long-sleeved lab coat that fastens in the front.[6] | Protects skin and personal clothing from contamination. |
| Footwear | Closed-toe shoes.[6] | Prevents exposure from spills. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is essential to minimize the risk of exposure. The following step-by-step plan outlines the key procedures for safe handling in a laboratory setting.
Experimental Workflow for Handling this compound
First Aid Measures
In the event of an accidental exposure, immediate and appropriate first aid is critical.
First Aid Procedures
| Exposure Route | First Aid Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[3] Seek medical attention.[3] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes.[3][7] Remove contaminated clothing. If skin irritation occurs, seek medical attention.[7] |
| Inhalation | Move the individual to fresh air.[7] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[8] Seek medical attention.[7] |
| Ingestion | Do NOT induce vomiting.[8] Rinse mouth with water.[3] Seek immediate medical attention.[2] |
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and accidental exposure.
Disposal Workflow
All waste materials should be disposed of in accordance with institutional, local, state, and federal regulations.[7] Do not dispose of down the drain or with general laboratory trash. By adhering to these guidelines, researchers can significantly mitigate the risks associated with handling this compound and maintain a safe laboratory environment.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. dcfinechemicals.com [dcfinechemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. Personal protective equipment and clothing - Tuberculosis Laboratory Biosafety Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. pppmag.com [pppmag.com]
- 6. 2.1.3 Personal protective equipment | TB Knowledge Sharing [tbksp.who.int]
- 7. lupin.com [lupin.com]
- 8. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
